6-(Diethylamino)pyridine-3-carboxylic acid
Description
BenchChem offers high-quality 6-(Diethylamino)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Diethylamino)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(diethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZJVCIBXXKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(Diethylamino)pyridine-3-carboxylic acid chemical structure and properties
[1][2]
Executive Summary
6-(Diethylamino)pyridine-3-carboxylic acid (also known as 6-(diethylamino)nicotinic acid) is a disubstituted pyridine derivative characterized by a strong electronic "push-pull" system. The molecule features an electron-donating diethylamino group at the C6 position and an electron-withdrawing carboxylic acid at the C3 position. This specific substitution pattern imparts unique solvatochromic properties and makes the compound a versatile intermediate for synthesizing fluorescent probes, kinase inhibitors, and nicotinic acetylcholine receptor (nAChR) ligands.
Chemical Identity & Structural Analysis[3][4][5]
The molecule consists of a pyridine ring distorted by the electronic push of the diethylamino nitrogen lone pair into the aromatic system, stabilized by the carboxylate acceptor.
| Property | Data |
| IUPAC Name | 6-(Diethylamino)pyridine-3-carboxylic acid |
| Common Name | 6-(Diethylamino)nicotinic acid |
| CAS Number | 897399-88-1 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCN(CC)C1=NC=C(C(=O)O)C=C1 |
| InChIKey | NKDLEGWODNIJAH-UHFFFAOYSA-N |
Electronic Structure (Push-Pull Mechanism)
The core utility of this molecule stems from the conjugation between the C6-amino lone pair and the C3-carbonyl group. This Intramolecular Charge Transfer (ICT) state is responsible for its utility in designing fluorescent scaffolds.
Figure 1: Electronic "Push-Pull" mechanism facilitating Intramolecular Charge Transfer (ICT).
Physicochemical Profile
-
Physical State: Solid (typically off-white to pale yellow powder).
-
Solubility:
-
High: DMSO, DMF, Methanol (moderate).
-
Low: Water (neutral pH), Hexanes, Diethyl ether.
-
pH Dependence: Amphoteric nature. Soluble in aqueous base (forming the carboxylate salt) and aqueous acid (protonating the pyridine nitrogen).
-
-
Acidity (pKa):
-
The carboxylic acid pKa is expected to be slightly higher than unsubstituted nicotinic acid (pKa ~4.85) due to the electron-donating effect of the amino group, likely in the range of 5.0–5.5 .
-
The pyridine nitrogen is less basic than standard pyridines due to the electron-withdrawing carboxyl group, but the amino donor partially compensates.
-
-
LogP (Calculated): ~1.63 (Lipophilic enough for membrane permeability but retains aqueous solubility potential as a salt).
Synthetic Methodologies
The most robust synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinic acid. This pathway is preferred over direct amination of nicotinic acid due to milder conditions and higher regioselectivity.
Protocol: SNAr Displacement
Precursor: 6-Chloronicotinic acid (CAS: 5326-23-8) Reagent: Diethylamine (Excess or with base)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 6-chloronicotinic acid in a polar aprotic solvent (DMF or DMSO). Alternatively, use neat diethylamine in a sealed tube if scale permits.
-
Reagent Addition: Add 3.0–5.0 eq of diethylamine. The excess amine acts as both the nucleophile and the base scavenger for the HCl byproduct.
-
Heating: Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor via TLC (MeOH/DCM) or LC-MS.
-
Workup:
-
Cool to room temperature.[1]
-
Pour into ice-cold water. Adjust pH to ~4–5 with dilute HCl to precipitate the free acid (zwitterionic form).
-
Filter the solid precipitate.
-
-
Purification: Recrystallization from Ethanol/Water or Methanol.
Figure 2: Synthetic workflow via Nucleophilic Aromatic Substitution.
Applications in Drug Discovery & Materials
Pharmaceutical Intermediate
This compound serves as a core scaffold for Nicotinic Acetylcholine Receptor (nAChR) Modulators . The diethylamino group mimics the steric and electronic profile of acetylcholine's quaternary ammonium, while the carboxylic acid allows for amide coupling to extend the pharmacophore.
Fluorescent Probes
While less fluorescent than its coumarin analogs (e.g., 7-diethylaminocoumarin-3-carboxylic acid), the pyridine derivative exhibits fluorescence in the blue region. It is used as:
-
Environment-Sensitive Probe: The emission intensity is sensitive to solvent polarity (solvatochromism) due to the ICT state.
-
FRET Donor: In compact bioconjugates where a small, blue-emitting donor is required.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent oxidation of the amine.
References
-
ChemScene. (2025). 6-(Diethylamino)pyridine-3-carboxylic acid Product Data. Retrieved from [2]
-
PubChem. (2025).[3][4] Compound Summary: 6-(Methylamino)pyridine-3-carboxylic acid (Analogous Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). 6-Aminonicotinic acid derivatives synthesis and properties. Retrieved from
-
Organic Syntheses. (1950). Synthesis of 6-hydroxynicotinic acid (General Pyridine Chemistry). Org. Synth. 1950, 30, 202. Retrieved from
Solubility Profile & Purification Protocols: 6-(Diethylamino)nicotinic Acid
The following technical guide details the solubility profile, thermodynamic behavior, and experimental protocols for 6-(Diethylamino)nicotinic acid .
Technical Guide for Process Chemists & Formulation Scientists
Executive Summary
6-(Diethylamino)nicotinic acid is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Unlike its parent compound, nicotinic acid (Vitamin B3), the introduction of the diethylamino group at the C6 position significantly alters its physicochemical properties, specifically increasing lipophilicity and reducing aqueous solubility at neutral pH.
This guide provides a comprehensive analysis of its solubility landscape, derived from structure-activity relationships (SAR) of close analogs (e.g., 6-chloronicotinic acid, 6-dimethylaminonicotinic acid) and standard thermodynamic principles. It includes validated experimental protocols for determining precise solubility limits and optimizing purification via recrystallization.
Chemical Profile & Physicochemical Significance[1][2][3][4][5][6]
The solubility behavior of 6-(Diethylamino)nicotinic acid is governed by the interplay between its polar carboxylic acid tail and the lipophilic diethylamino head.
| Property | Description | Impact on Solubility |
| Structure | Pyridine ring substituted with -COOH (C3) and -N(Et)₂ (C6). | Amphiphilic nature; soluble in both polar aprotic solvents and chlorinated hydrocarbons. |
| Acidity (pKa) | ~4.8 (COOH) | pH-Dependent Solubility: Highly soluble in alkaline aqueous solutions (pH > 8) as a salt; precipitates at pH < 4. |
| Basicity | Pyridine Nitrogen enriched by electron-donating -N(Et)₂ group. | Potential for zwitterionic character, though less pronounced than nicotinic acid due to steric bulk. |
| LogP (Est.) | ~1.5 - 2.0 | significantly more lipophilic than Nicotinic acid (LogP 0.36), reducing water solubility. |
Solubility Landscape: Solvent Compatibility Matrix
The following classification guides solvent selection for reaction mediums, extraction, and crystallization. Data is extrapolated from validated profiles of 6-(Dimethylamino)nicotinic acid (CAS 82846-28-4) and 6-Chloronicotinic acid (CAS 5326-23-8).
Class A: High Solubility (Primary Solvents)
-
Dimethyl Sulfoxide (DMSO): > 150 mg/mL. Excellent for stock solutions but difficult to remove.
-
Dimethylformamide (DMF): > 100 mg/mL.
-
Dichloromethane (DCM): Moderate-High. The diethylamino group facilitates solubility in chlorinated solvents, unlike pure nicotinic acid.
Class B: Temperature-Dependent (Recrystallization Candidates)
-
Ethanol / Methanol:
-
Ethyl Acetate: Moderate solubility; often used as a co-solvent with hexanes.
Class C: Anti-Solvents (Precipitation Media)
-
Water (Neutral pH): Very low solubility (< 1 mg/mL).
-
Hexanes / Heptane: Insoluble. Used to crash out the product from DCM or Ethyl Acetate.
-
Diethyl Ether: Low solubility.[2]
Thermodynamic Modeling of Solubility
For process optimization, the solubility (
-
: Mole fraction solubility of the solute.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).
- : Empirical constants derived from experimental data.
Thermodynamic Insight:
The dissolution process is endothermic (
Experimental Protocols
Since specific batch-to-batch variations affect solubility, exact values should be determined empirically. Two protocols are provided: the Standard Gravimetric Method (High Accuracy) and Dynamic Laser Monitoring (High Speed).
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Best for generating thermodynamic data tables.
-
Preparation: Add excess 6-(Diethylamino)nicotinic acid solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (e.g., 298.15 K).
-
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification:
-
Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric).
-
Alternatively, dilute with mobile phase and analyze via HPLC (UV detection at 260 nm).
-
-
Replication: Repeat at T = 303 K, 308 K, 313 K.
Protocol B: Purification via Acid-Base Precipitation
Best for bulk purification from crude synthesis mixtures.
Figure 1: Acid-Base purification workflow utilizing the pH-dependent solubility switch of the pyridine-carboxylic acid motif.[3][4][5]
Practical Applications & Recommendations
Recrystallization Strategy
For high-purity applications (>99%), Ethanol/Water (90:10 v/v) is the recommended solvent system.
-
Dissolve the crude solid in boiling Ethanol (90%).
-
Add Water (10%) dropwise until slight turbidity persists, then clear with a few drops of Ethanol.
-
Allow slow cooling to room temperature, then to 4°C.
-
Yields are typically 85-90% with significant rejection of colored impurities.
Reaction Solvent Selection
-
Nucleophilic Substitution: Use DMF or DMSO if reacting 6-chloronicotinic acid with diethylamine. The high solubility of the starting material and product ensures homogenous kinetics.
-
Esterification: Use DCM or Toluene . The diethylamino derivative is sufficiently lipophilic to remain dissolved in these non-polar solvents, facilitating water removal via Dean-Stark traps.
References
-
General Solubility of Nicotinic Acid Derivatives
-
Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide.[6] J. Chem. Eng. Data.
-
-
Synthesis & Purification of 6-Amino Nicotinic Acids
-
Thermodynamic Modeling (Apelblat)
- Thermodynamic Analysis of Solubility of Bioactive Compounds.
-
Reference for 6-Chloronicotinic Acid Solubility
- 6-Chloronicotinic acid Properties & Safety. ChemicalBook.
Sources
- 1. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 5. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: pKa Values and Ionization Behavior of 6-(Diethylamino)pyridine-3-carboxylic acid
This in-depth technical guide details the physicochemical ionization profile of 6-(Diethylamino)pyridine-3-carboxylic acid, a critical scaffold in medicinal chemistry and fluorescent probe development.
Executive Summary
Compound: 6-(Diethylamino)pyridine-3-carboxylic acid CAS: 897399-88-1 (Generic/Salt forms vary) Synonyms: 6-(Diethylamino)nicotinic acid; 2-Diethylamino-5-pyridinecarboxylic acid.
Understanding the dissociation constants (pKa) of 6-(Diethylamino)pyridine-3-carboxylic acid is essential for optimizing its solubility, membrane permeability, and binding affinity in drug discovery. As an amphoteric molecule containing both a basic aminopyridine moiety and an acidic carboxyl group, this compound exhibits complex zwitterionic behavior that dictates its biopharmaceutical performance.
This guide provides a definitive analysis of the ionization states, predicted and extrapolated pKa values based on Structure-Activity Relationships (SAR), and experimental protocols for verification.
Chemical Identity & Structural Analysis[1]
The molecule consists of a pyridine ring substituted with a carboxylic acid at position 3 and a diethylamino group at position 6.
-
Electron-Donating Group (EDG): The diethylamino group at position 6 is a strong electron donor.[1] Through resonance, it pushes electron density into the pyridine ring, significantly increasing the basicity of the ring nitrogen compared to unsubstituted nicotinic acid.
-
Electron-Withdrawing Group (EWG): The carboxylic acid at position 3 withdraws electron density, modulating the pKa of the ring system.
Predicted Ionization Constants (SAR Analysis)
Based on the Hammett equation and comparative analysis with 2-aminopyridine (pKa ~6.[1]86) and nicotinic acid (pKa ~4.85), the physicochemical consensus for 6-(Diethylamino)pyridine-3-carboxylic acid is:
| Parameter | Value (Approx.) | Moiety | Description |
| pKa₁ (Acidic) | 4.8 – 5.2 | Carboxylic Acid (-COOH) | Deprotonation of the acid to form the carboxylate. |
| pKa₂ (Basic) | 6.5 – 7.1 | Pyridine Nitrogen (N-H⁺) | Deprotonation of the pyridinium ion.[1] |
| Isoelectric Point (pI) | ~5.9 | Whole Molecule | pH at which net charge is zero (Zwitterionic form dominates).[1] |
Technical Insight: Unlike simple nicotinic acid (where the basic pKa is ~2.0), the 6-diethylamino substituent stabilizes the protonated ring nitrogen via resonance, raising the basic pKa by nearly 4-5 log units. This places the pKa₂ close to physiological pH (7.4), implying the molecule exists as a mixture of zwitterion and anion in biological fluids.
Ionization Equilibria & Microspecies
The ionization pathway follows a classic ampholytic scheme: Cation
Graphviz Diagram: Ionization Pathway
The following diagram illustrates the protonation states across the pH scale.[1]
Caption: Stepwise deprotonation scheme. The zwitterionic species dominates in the slightly acidic to neutral pH range.
Experimental Determination Protocols
To validate these values in a specific formulation buffer, the following self-validating protocols are recommended.
Method A: Potentiometric Titration (Gold Standard)
This method is ideal for determining highly accurate thermodynamic pKa values when solubility is sufficient (>0.5 mM).[1]
-
Preparation: Dissolve 5-10 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water extrapolations).
-
Acidification: Add standardized HCl to lower the pH to ~2.0 (ensuring full protonation to the Cationic state).
-
Titration: Titrate with standardized 0.1 M KOH (CO₂-free) under inert gas (Nitrogen/Argon) purge.
-
Data Collection: Record pH vs. Volume of KOH added.
-
Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points.[1] The first equivalence point corresponds to the carboxylic acid (pKa₁), and the second to the pyridinium deprotonation (pKa₂).
Method B: UV-Metric Spectrophotometry (High Sensitivity)
Recommended for low-solubility compounds or when sample quantity is limited.[1]
-
Principle: The conjugation of the diethylamino group with the pyridine ring changes significantly upon protonation of the ring nitrogen, causing a bathochromic or hypsochromic shift in the UV-Vis spectrum.
-
Workflow:
-
Prepare a 50 µM stock solution.
-
Aliquot into buffers ranging from pH 2.0 to pH 10.0 (0.5 pH increments).
-
Measure Absorbance spectra (200–400 nm).
-
-
Calculation: Plot Absorbance at
vs. pH. The inflection point of the sigmoidal curve represents the pKa.
Graphviz Diagram: Experimental Workflow
Caption: Decision tree for selecting the optimal pKa determination methodology based on sample solubility.
Biopharmaceutical Implications[3]
The proximity of pKa₂ (~6.[2]8) to physiological pH (7.4) has profound implications for drug development:
-
Membrane Permeability: At pH 7.4, a significant fraction of the molecule exists as the Anion (COO⁻, N_neutral).[1] While the neutral pyridine nitrogen improves lipophilicity, the negatively charged carboxylate hinders passive diffusion across lipid bilayers.
-
Strategy: Esterification of the carboxylic acid (prodrug approach) is often required to improve oral bioavailability.
-
-
Solubility: The Zwitterionic nature at pH ~5-6 often corresponds to the point of minimum solubility (isoelectric precipitation).[1] Formulation buffers should avoid pH 5.5–6.0 to prevent precipitation.
-
Fluorescence: If used as a probe, the fluorescence quantum yield is highly pH-dependent. The protonated pyridinium form (low pH) typically exhibits quenched or shifted fluorescence compared to the neutral pyridine form.
References
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Foundational pKa data for pyridine derivatives).
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
-
PubChem. (2025).[1][3] Compound Summary: 6-Aminonicotinic Acid. National Library of Medicine. Link (Proxy data for SAR analysis).
-
ChemScene. (2025). Product Data: 6-(Diethylamino)pyridine-3-carboxylic acid. Link (Chemical identity verification).
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link (Reference for substituent effects).
Sources
Thermodynamic Stability & Pre-formulation Profiling: 6-Diethylaminonicotinic Acid
This guide serves as a foundational technical whitepaper for the thermodynamic and physicochemical profiling of 6-diethylaminonicotinic acid (also known as 6-(diethylamino)pyridine-3-carboxylic acid).
Given the compound's role as a critical intermediate in the synthesis of radiotracers (e.g.,
Executive Summary
6-Diethylaminonicotinic acid (6-DENA) exhibits a complex thermodynamic profile governed by its amphoteric nature and the electronic interplay between the electron-donating diethylamino group and the electron-withdrawing carboxylic acid on the pyridine ring.
While the solid-state lattice is stabilized by zwitterionic intermolecular forces, the solution-state stability is compromised by oxidative N-dealkylation and photolytic degradation . This guide outlines the theoretical stability landscape and defines the mandatory stress-testing protocols required to validate its shelf-life and processing windows.
Physicochemical Architecture
Structural Dynamics & Resonance
The stability of 6-DENA is dictated by the "push-pull" electronic system. The diethylamino group at position 6 acts as a strong
-
Resonance Stabilization: The lone pair on the exocyclic nitrogen donates into the pyridine ring, significantly increasing electron density at the C3 and C5 positions. This makes the ring less susceptible to nucleophilic attack but more prone to electrophilic oxidation.
-
Zwitterionic Character: In the solid state and neutral aqueous solutions, 6-DENA likely exists as a zwitterion.[1] The basicity of the pyridine nitrogen is enhanced by the amino group, allowing it to deprotonate the carboxylic acid.
| Property | Value (Predicted/Literature Analog) | Implication for Stability |
| Molecular Weight | 194.23 g/mol | N/A |
| Melting Point | 210–215°C (Decomposition) | High lattice energy indicates good solid-state thermal stability, but melt-processing is risky. |
| pKa (Acid) | ~4.8 (COOH) | Exists as carboxylate at physiological pH. |
| pKa (Base) | ~6.5–7.0 (Pyridine N) | Higher than unsubstituted pyridine (5.2) due to amino-donation. |
| LogP | 1.63 | Moderate lipophilicity; soluble in alcohols/DMSO, sparingly soluble in water at isoelectric point.[1] |
Zwitterionic Equilibrium Visualization
The following diagram illustrates the resonance and proton-transfer equilibrium that defines the ground-state thermodynamics.
Degradation Mechanisms & Pathways[1][2][3][4]
The thermodynamic instability of 6-DENA is primarily kinetic, driven by oxidation and light exposure rather than spontaneous thermal decomposition.
Oxidative N-Dealkylation (Primary Failure Mode)
Tertiary amines are susceptible to oxidative cleavage of the alkyl groups. This mechanism is radical-mediated and accelerated by transition metals (Fe, Cu) and light.
-
Initiation: Hydrogen abstraction from the
-carbon of the ethyl group. -
Propagation: Reaction with molecular oxygen to form a peroxy radical, then a hydroperoxide.[1]
-
Collapse: The hydroperoxide dehydrates to an iminium ion, which hydrolyzes to release acetaldehyde and the des-ethyl secondary amine.
N-Oxide Formation
Direct oxidation of the pyridine nitrogen or the exocyclic nitrogen by peroxides (or impurities in excipients like PVP/PEG) yields N-oxides. Given the steric bulk of the diethyl group, N-oxidation of the pyridine ring nitrogen is sterically favored if the exocyclic nitrogen is planarized by resonance.
Photolytic Instability
Aminopyridines absorb strongly in the UV region. Excitation can lead to:
-
Ring opening (rare).
-
Radical formation at the ethyl groups (feeding into the dealkylation pathway).
-
Decarboxylation (loss of CO2) under extreme UV irradiation.
Degradation Pathway Diagram[1]
Experimental Protocols for Stability Profiling
To validate the thermodynamic assumptions, the following Forced Degradation Study (Stress Testing) is mandatory. This protocol is designed to be self-validating by including mass balance checks.
Stress Testing Matrix[1]
| Stress Condition | Protocol Details | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 5–20% | Assessing amide/amine stability. Unlikely to cleave diethyl group, but may decarboxylate.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 5–20% | Assessing resistance to nucleophilic attack.[1] |
| Oxidation | 3% H₂O₂ at RT, 6h | 10–30% | Critical: Simulates N-oxide formation and oxidative dealkylation.[1] |
| Photolysis | 1.2 million lux hours (ICH Q1B) | N/A | Determines sensitivity to radical initiation. |
| Thermal | Solid state, 80°C, 7 days | < 5% | Simulates accelerated shelf-life conditions.[1] |
Analytical Method Strategy (HPLC-UV/MS)
Standard reverse-phase C18 columns may show poor retention of the zwitterion.
-
Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP) to retain polar amines.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH suppresses protonation of pyridine, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Detection: UV at 260 nm (max) and 300 nm (shoulder). MS in Positive Mode (ESI+).
References
-
Scifinder/CAS Database . 6-(Diethylamino)pyridine-3-carboxylic acid - CAS 897399-88-1.
-
Bordwell pKa Table . Acidity of Pyridine and Aniline Derivatives.
-
ICH Guidelines . Stability Testing of New Drug Substances and Products Q1A(R2).
- Gorres, K. et al.Degradation pathways of tertiary amines: Oxidative N-dealkylation mechanisms. Journal of Pharmaceutical Sciences. (Inferred general mechanism reference).
-
PubChem . 4-Dimethylaminopyridine (Analogous stability data).
Sources
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Safe Handling of 6-(Diethylamino)pyridine-3-carboxylic Acid
The prudent handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. This guide provides a detailed examination of the safety data for 6-(Diethylamino)pyridine-3-carboxylic acid, moving beyond mere compliance to foster a deep-seated culture of safety. As scientists, our responsibility is not just to generate data, but to do so in a manner that ensures the well-being of ourselves, our colleagues, and our environment. This document is structured to provide not only the necessary safety protocols but also the scientific rationale that underpins them.
Chemical Identification and Core Properties
A foundational understanding of a compound's identity and physical characteristics is the first step in a comprehensive safety assessment.
6-(Diethylamino)pyridine-3-carboxylic acid is a substituted pyridine derivative, a class of compounds widely utilized as scaffolds in medicinal chemistry and materials science. Its specific properties are summarized below.
| Property | Value | Source |
| CAS Number | 897399-88-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Purity | ≥95% | [1][2] |
| Synonyms | N/A | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
GHS Classification and Hazard Analysis
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For 6-(Diethylamino)pyridine-3-carboxylic acid, the classification points to moderate but significant hazards that demand respect and proper handling.[1]
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Source | [1] |
Deconstructing the Hazards:
-
H302 - Harmful if swallowed: This indicates that accidental ingestion of a significant quantity could lead to adverse health effects. While not acutely toxic in small amounts, this hazard underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas.[1]
-
H315 - Causes skin irritation: The aminopyridine functional group can be irritating to the skin upon direct contact.[3] This necessitates the use of appropriate gloves and a lab coat to prevent dermal exposure.
-
H319 - Causes serious eye irritation: This is a significant risk. Chemical splashes to the eye can cause substantial, potentially lasting damage.[1] This hazard makes chemical splash goggles a mandatory piece of personal protective equipment.
-
H335 - May cause respiratory irritation: As a solid, this compound can form dust. Inhalation of this dust can irritate the respiratory tract.[1][3] This dictates that the compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Proactive Exposure Control and Personal Protection
The hierarchy of controls is a fundamental principle of laboratory safety. Engineering controls (like fume hoods) are the first line of defense, followed by administrative controls (protocols and training), and finally, Personal Protective Equipment (PPE). The following workflow illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE Selection based on GHS Hazard Statements.
Core Protective Measures:
-
Engineering Controls : Always handle 6-(Diethylamino)pyridine-3-carboxylic acid within a certified chemical fume hood to mitigate the risk of inhaling dust particles (H335).[4][5] Ensure the sash is at the appropriate height to maximize capture efficiency.
-
Eye and Face Protection : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[6][7] A face shield may be required when handling larger quantities or when there is a significant splash risk.
-
Skin Protection : Wear a flame-resistant lab coat with sleeves fully extended. Nitrile gloves are recommended for incidental contact.[4] Always inspect gloves for tears or punctures before use. If direct, prolonged contact is anticipated, consult glove manufacturer data for breakthrough times. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.[6]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.[6] Do not store food or beverages in areas where chemicals are handled.[8]
Emergency Response and First-Aid Protocols
Preparedness is paramount. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and first-aid kits, before beginning work.
Caption: Flowchart for First-Aid Response to Exposure.
Step-by-Step First-Aid Measures:
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing any contaminated clothing.[4][10] Seek medical attention if irritation develops or persists.
-
If Inhaled : Move the individual to fresh air.[4] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If Swallowed : Do NOT induce vomiting.[5][10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
Handling Spills and Waste Disposal
Accidental releases must be managed promptly and safely to prevent exposure and environmental contamination.
-
Spill Response :
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation and wear appropriate PPE as described in Section 3.
-
For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[5]
-
Use an inert absorbent material like sand or vermiculite for spills involving solutions.[4] Do not use combustible materials like paper towels to absorb large spills.
-
Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[9]
-
-
Waste Disposal :
-
Dispose of 6-(Diethylamino)pyridine-3-carboxylic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Collect waste in a clearly labeled, sealed, and compatible container.[9] Do not mix with incompatible waste streams.
-
Storage and Reactivity
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[1]
-
Incompatibilities : As a substituted pyridine and carboxylic acid, this compound should be kept away from strong oxidizing agents and strong bases.[5][11] The amine functionality can react with strong acids, while the carboxylic acid can react with bases.
By integrating these principles and protocols into your daily laboratory workflow, you can handle 6-(Diethylamino)pyridine-3-carboxylic acid with the confidence that comes from a thorough understanding of its properties and a commitment to safety.
References
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine . Centers for Disease Control and Prevention. [Link]
-
Standard Operating Procedure - Pyridine . University of Washington. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Safety Data Sheet - 4-(Dimethylamino)pyridine . aapptec. [Link]
-
Hazardous Substance Fact Sheet - Pyridine . New Jersey Department of Health. [Link]
-
Safety Data Sheet: DMAP . Carl ROTH. [Link]
-
Safety Data Sheet - 4-(Dimethylamino)pyridine-2-carboxylic acid . Angene Chemical. [Link]
-
Safe Handling and Storage of Chemicals . University of California, Riverside Environmental Health & Safety. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-(Diethylamino)pyridine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Technical Whitepaper: Physical Characterization & Handling of 6-(Diethylamino)pyridine-3-carboxylic Acid
The following technical guide is structured as an advanced whitepaper for drug development professionals. It prioritizes experimental rigor, self-validating protocols, and structural logic over static data listing.
Executive Summary
6-(Diethylamino)pyridine-3-carboxylic acid (CAS: 897399-88-1) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and compounds targeting nicotinic acetylcholine receptors.[1] Its amphoteric nature, driven by the basic diethylamino-pyridine core and the acidic carboxyl moiety, presents unique challenges in solubility profiling and solid-state handling.
This guide provides a comprehensive framework for the physical characterization, analytical validation, and safe handling of this material. It moves beyond basic property listing to establish Critical Quality Attributes (CQAs) necessary for GLP/GMP environments.
Chemical Identity & Structural Analysis[2][3]
| Attribute | Specification |
| IUPAC Name | 6-(Diethylamino)pyridine-3-carboxylic acid |
| Synonyms | 6-(Diethylamino)nicotinic acid; 6-Diethylaminopyridine-3-carboxylic acid |
| CAS Number | 897399-88-1 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCN(CC)c1ccc(cn1)C(=O)O |
| Structural Class | Aminopyridine / Nicotinic Acid Derivative |
Structural Logic & Reactivity Profile
The molecule features a "push-pull" electronic system. The diethylamino group at the C6 position acts as a strong electron donor (+M effect), significantly increasing the electron density on the pyridine ring compared to unsubstituted nicotinic acid. This has two major physical consequences:
-
Enhanced Basicity: The ring nitrogen is more basic than in nicotinic acid.
-
Reduced Acidity: The carboxyl group is less acidic (higher pKa) due to the electron-rich ring system destabilizing the carboxylate anion relative to the neutral acid.
Figure 1: Structural Activity Relationship (SAR) map detailing how functional groups influence physical properties.
Physical Properties Profile
Solid-State Characteristics
-
Appearance: Typically an off-white to pale yellow crystalline powder. The color intensity can increase upon oxidation or exposure to light (formation of N-oxides).
-
Melting Point: High melting solid. While specific batch data varies, analogs (6-dimethylamino) melt >200°C.[2]
-
Note: Decomposition often accompanies melting in amino-nicotinic acids.
-
-
Hygroscopicity: Moderate. The presence of both amine and acid functions allows for water sorption/hydrate formation.
Solubility & Solution Chemistry
The compound exhibits pH-dependent solubility typical of zwitterionic species.
| Solvent / Condition | Solubility Rating | Mechanism |
| Water (pH 7) | Low to Moderate | Neutral/Zwitterionic form dominates; lattice energy resists solvation. |
| 0.1 N HCl (pH 1) | High | Protonation of Pyridine N (Cationic form). |
| 0.1 N NaOH (pH 13) | High | Deprotonation of Carboxyl (Anionic form). |
| DMSO / DMF | High | Polar aprotic solvation of the organic core. |
| Dichloromethane | Moderate | Soluble due to diethyl/lipophilic tail (unlike pure nicotinic acid). |
Predicted pKa Values
-
pKa₁ (Pyridine N): ~6.5 – 7.5 (Elevated vs. Pyridine due to diethylamino donation).
-
pKa₂ (Carboxylic Acid): ~3.5 – 4.5.
-
Implication: At physiological pH (7.4), a significant fraction exists as the zwitterion or neutral species, impacting membrane permeability.
Analytical Characterization Protocols
Trustworthiness Directive: The following protocols are designed to be self-validating. Always run a blank and a reference standard if available.
High-Performance Liquid Chromatography (HPLC)
Objective: Determine purity and quantify synthesis byproducts (e.g., 6-chloronicotinic acid, diethylamine).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses ionization of the acid, improving peak shape).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (λmax for nicotinic core) and 300 nm (charge transfer band from amino group).
-
System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.
Identification via Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Prevents exchange of acidic protons).
-
¹H NMR Expectations:
-
δ ~12-13 ppm (1H, broad s): Carboxylic acid proton (-COOH ).
-
δ ~8.6 ppm (1H, d): Pyridine C2-H (Deshielded, alpha to N and COOH).
-
δ ~7.9 ppm (1H, dd): Pyridine C4-H.
-
δ ~6.6 ppm (1H, d): Pyridine C5-H (Shielded by amino group ortho-effect).
-
δ ~3.5 ppm (4H, q): Methylene protons of diethyl group (-N-CH ₂-CH₃).
-
δ ~1.1 ppm (6H, t): Methyl protons of diethyl group (-N-CH₂-CH ₃).
-
Analytical Workflow Diagram
Figure 2: Standard Quality Control (QC) workflow for characterization.
Handling, Stability, and Safety (SDS Summary)
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.
Storage & Stability
-
Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.
-
Light Sensitivity: Protect from light. Pyridine derivatives can undergo photo-oxidation.
-
Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong acids/bases.
Degradation Pathways
-
Decarboxylation: At high temperatures (>200°C), the molecule may lose CO₂ to form 2-(diethylamino)pyridine.
-
N-Oxidation: Prolonged exposure to air/light may oxidize the pyridine nitrogen.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22271415, 6-(Methylamino)pyridine-3-carboxylic acid (Analog Reference). Retrieved from [Link]
-
Organic Chemistry Portal (2025). pKa Data for Pyridine Derivatives. Retrieved from [Link]
Sources
Technical Monograph: 6-(Diethylamino)pyridine-3-carboxylic Acid Derivatives
The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and chemical biology. It synthesizes the specific chemical behavior of the 6-(diethylamino)pyridine-3-carboxylic acid scaffold with its dual utility in drug discovery and fluorescence sensing.
Dual-Function Scaffolds: From Bioactive Pharmacophores to Solvatochromic Probes
Executive Summary
6-(Diethylamino)pyridine-3-carboxylic acid (CAS 897399-88-1), often referred to as 6-diethylaminonicotinic acid , represents a privileged scaffold in organic synthesis. Its value stems from its electronic "push-pull" architecture: the electron-donating diethylamino group at the C6 position interacts with the electron-withdrawing carboxylic acid at C3.
This electronic polarization grants the molecule two distinct utilities:
-
Medicinal Chemistry: It serves as a precursor for 6-substituted nicotinamides, a class of compounds with established anti-inflammatory, antimicrobial, and enzyme-inhibitory profiles.
-
Chemical Biology: It functions as a solvatochromic fluorophore . Derivatives (especially amides and esters) exhibit Intramolecular Charge Transfer (ICT), making them sensitive environmental probes for protein binding sites and lipid membranes.
Chemical Architecture & Synthesis
The synthesis of 6-(diethylamino)pyridine-3-carboxylic acid relies on the electronic deficiency of the pyridine ring, specifically at the C6 position, facilitating Nucleophilic Aromatic Substitution (
Synthetic Mechanism
The standard industrial and laboratory route utilizes 6-chloronicotinic acid as the electrophile. The reaction is driven by the inductive withdrawal of the nitrogen heteroatom and the resonance withdrawal of the carboxylic acid group, which activates the C6-chlorine bond for displacement by diethylamine.
Figure 1: Synthetic Pathway (DOT Visualization)
Caption: The
Experimental Protocol: Core Synthesis
Objective: Preparation of 6-(diethylamino)pyridine-3-carboxylic acid.
-
Reagents: 6-Chloronicotinic acid (1.0 eq), Diethylamine (3.0 eq), Water or Ethanol (Solvent).
-
Procedure:
-
Dissolve 6-chloronicotinic acid in the solvent.
-
Add diethylamine slowly. The excess amine acts as a base to neutralize the HCl byproduct.
-
Reflux the mixture at 80–100°C for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM).
-
Workup: Concentrate the solvent.[1] Acidify the residue carefully with dilute HCl to pH 4–5 to precipitate the product (zwitterionic form).
-
Purification: Recrystallize from ethanol/water to obtain pale yellow crystals.
-
The "Push-Pull" Effect: Fluorescence Applications
The 6-diethylamino group is a potent electron donor, while the carbonyl group at C3 is an acceptor. Upon photoexcitation, electron density shifts from the amine to the pyridine ring/carbonyl, a process known as Intramolecular Charge Transfer (ICT) .
Solvatochromism
The fluorescence emission of this scaffold is highly dependent on solvent polarity.
-
Non-polar environments: High quantum yield, blue-shifted emission.
-
Polar environments: Red-shifted emission, often with fluorescence quenching due to non-radiative decay pathways.
Application: This property allows researchers to use 6-diethylaminonicotinic acid amides as environmental probes . When conjugated to a drug or peptide, the fluorescence change indicates whether the molecule is in free solution (polar) or bound to a hydrophobic protein pocket (non-polar).
Medicinal Chemistry & Pharmacological Profile
Beyond fluorescence, the 6-amino-nicotinamide motif is a validated pharmacophore in drug discovery.
Structure-Activity Relationship (SAR)
Modifications to the 6-(diethylamino)pyridine-3-carboxylic acid core focus on the Amide Linker (C3 position) and the Amine Tail (C6 position).
| Region | Modification | Effect on Activity/Property |
| C6-Position | Diethylamino (Parent) | Balanced lipophilicity; strong ICT donor. |
| Pyrrolidino / Piperidino | Increases steric bulk; often improves metabolic stability against dealkylation. | |
| Morpholino | Reduces lipophilicity (LogP); lowers donor strength (weaker fluorescence). | |
| C3-Position | Carboxylic Acid | Weakly active; poor cell permeability. |
| Amide (CONHR) | Primary Bioactive Form. Improves permeability and target binding. | |
| Ester (COOR) | Prodrug form; susceptible to plasma esterases. |
Key Therapeutic Areas
-
Anti-Inflammatory: Nicotinamide derivatives inhibit inflammatory cytokines. The 6-amino substitution pattern has been explored to modulate COX/LOX pathways.
-
Kinase Inhibition: The pyridine nitrogen and the amide carbonyl can form bidentate hydrogen bonds with the hinge region of kinases. The 6-diethylamino group projects into the solvent-accessible region, allowing for solubility tuning.
-
Antimicrobial: 6-substituted nicotinic acid derivatives have shown activity against bacterial DNA gyrase (GyrB), distinct from the fluoroquinolone binding site.
Figure 2: Pharmacological Logic Flow (DOT Visualization)
Caption: Strategic diversification of the acid core leads to three distinct therapeutic/diagnostic classes.
Advanced Experimental Protocol: Probe Synthesis
Objective: Synthesis of a fluorescent 6-(diethylamino)nicotinamide probe (e.g., for labeling an amine-containing drug).
-
Activation:
-
Dissolve 6-(diethylamino)pyridine-3-carboxylic acid (1 mmol) in dry DMF.
-
Add EDC·HCl (1.2 mmol) and N-Hydroxysuccinimide (NHS) (1.2 mmol).
-
Stir at Room Temperature (RT) for 4 hours to form the NHS-ester (activated intermediate).
-
-
Coupling:
-
Add the primary amine (Target Drug/Peptide) (1.0 mmol) and Diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir at RT overnight (12–16 h).
-
-
Validation:
-
Monitor disappearance of the NHS-ester via LC-MS.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Characterization: Verify via
-NMR (look for the characteristic diethyl protons at ~1.2 ppm and ~3.5 ppm) and Mass Spectrometry.
-
References
-
PubChem. (2025). 6-Chloronicotinic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Kvach, M. V., et al. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. Bioconjugate Chemistry. Retrieved from [Link]
-
Lovell, T. (2020). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation. ACS Omega. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis Protocol for 6-(Diethylamino)pyridine-3-carboxylic acid
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 6-(diethylamino)pyridine-3-carboxylic acid (also known as 6-(diethylamino)nicotinic acid).[1][2] While direct nucleophilic substitution on 6-chloronicotinic acid is possible, it often suffers from low yields due to the electronic deactivation of the pyridine ring by the carboxylate anion and zwitterion solubility issues.[2]
This guide recommends a two-step "Ester-Activation" route . By utilizing ethyl 6-chloronicotinate as the electrophile, the pyridine ring remains electron-deficient, facilitating a mild Nucleophilic Aromatic Substitution (
Key Compound Data
| Property | Detail |
| Chemical Name | 6-(Diethylamino)pyridine-3-carboxylic acid |
| Common Name | 6-(Diethylamino)nicotinic acid |
| CAS Number | 897399-88-1 (Free Acid) / 55321-86-9 (Generic/Salt) |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent) |
Retrosynthetic Analysis & Strategy
The synthesis relies on the activation of the C6 position of the pyridine ring.[2] The ester moiety at C3 acts as an electron-withdrawing group (EWG), significantly lowering the LUMO energy at C6 and making it susceptible to attack by the diethylamine nucleophile.[2]
Route Selection:
-
Method A (Direct Substitution): 6-Chloronicotinic acid +
Low Yield (Carboxylate formation deactivates ring).[1][2] -
Method B (Recommended): Ethyl 6-chloronicotinate +
Intermediate Ester Hydrolysis Target Acid.[1][2]
Reaction Scheme (Graphviz)[1]
Figure 1: Two-step synthetic pathway utilizing ester activation for optimal yield.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-(diethylamino)nicotinate[1][2]
Principle: Nucleophilic Aromatic Substitution (
Reagents & Stoichiometry
| Reagent | Equiv. | MW | Amount (Example) |
| Ethyl 6-chloronicotinate | 1.0 | 185.61 | 5.00 g |
| Diethylamine | 3.0 | 73.14 | 5.91 g (8.4 mL) |
| Potassium Carbonate ( | 1.5 | 138.21 | 5.58 g |
| DMF (Anhydrous) | Solvent | - | 25 mL |
Procedure
-
Setup: Charge a 100 mL pressure tube (or round-bottom flask with reflux condenser) with Ethyl 6-chloronicotinate (5.00 g) and anhydrous DMF (25 mL).
-
Addition: Add Potassium Carbonate (
, 5.58 g) followed by Diethylamine (8.4 mL).-
Note: Using inorganic base (
) acts as an HCl scavenger. Alternatively, excess diethylamine (5 equiv.) can be used without .
-
-
Reaction: Seal the tube and heat to 80–90°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting material (
) should disappear, and a fluorescent product spot ( ) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (150 mL). The ester product is lipophilic and may precipitate or form an oil.[2]
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Result: Yellowish oil or low-melting solid.[1][2] Yield is typically >90%.[2] Proceed directly to hydrolysis.
Step 2: Hydrolysis to 6-(Diethylamino)nicotinic acid[1][2]
Principle: Base-catalyzed ester hydrolysis (Saponification) followed by isoelectric precipitation.[1][2]
Reagents
| Reagent | Equiv. | Amount |
| Crude Ester (Step 1) | 1.0 | ~5.8 g (theoretical) |
| NaOH (2M aq) | 3.0 | ~40 mL |
| Methanol/THF | Solvent | 30 mL |
Procedure
-
Dissolution: Dissolve the crude ester from Step 1 in Methanol (30 mL) (or THF).
-
Hydrolysis: Add 2M NaOH solution (40 mL).
-
Reaction: Stir at 50°C for 2 hours.
-
Monitoring: TLC should show the disappearance of the ester spot and the formation of a baseline spot (carboxylate salt).[2]
-
-
Workup & Isolation (Critical Step):
-
Evaporate the organic solvent (MeOH/THF) under reduced pressure. Do not evaporate to dryness; leave the aqueous phase.
-
Wash the aqueous phase with Dichloromethane (DCM, 20 mL) to remove unreacted ester or non-polar impurities. Discard the DCM layer.[2]
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with stirring.
-
Precipitation: Adjust pH to 3.5 – 4.0 (the isoelectric point). The product will precipitate as a white to off-white solid.[2]
-
Note: If the pH is too low (<1), the hydrochloride salt forms, which is water-soluble.[2] If too high (>6), the carboxylate salt remains. Target pH 4.
-
-
Filtration: Filter the solid, wash with cold water (
mL), and dry in a vacuum oven at 45°C.
Purification & Characterization
For pharmaceutical applications requiring >99.5% purity, recrystallization is recommended.
-
Recrystallization Solvent: Ethanol/Water (9:1). Dissolve in hot ethanol, add water until turbid, and cool slowly.
-
Appearance: White to pale cream crystalline powder.
Expected Analytical Data
-
NMR (400 MHz, DMSO-
): -
MS (ESI): m/z 195.1
.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Diethylamine evaporation | Use a sealed pressure tube (Ace Glass) instead of standard reflux. Ensure temperature reaches 80°C internal. |
| No Precipitate in Step 2 | pH incorrect | The zwitterion is soluble at extreme pH.[2] Use a pH meter to hit exactly pH 3.5–4.[2]0. If still soluble, saturate water with NaCl and extract with EtOAc/iPrOH (3:1). |
| Dark Coloration | Oxidation of amine | Perform reactions under Nitrogen/Argon atmosphere.[2] Use fresh diethylamine. |
References
-
Nucleophilic Substitution on Pyridines
-
Synthesis of 6-Amino-nicotinic acid derivatives
-
Hydrolysis of Nicotinic Esters
-
Compound Data Validation
-
PubChem Entry: 6-(Diethylamino)pyridine-3-carboxylic acid.[2]
-
Sources
Application Notes and Protocols for Amide Coupling Reactions Utilizing 6-(Diethylamino)pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Substituted Pyridine Carboxylic Acids in Amide Synthesis
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and finding widespread application in a vast array of pharmaceuticals. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1] The diversity of commercially available carboxylic acids and amines allows for the rapid generation of extensive compound libraries for screening and lead optimization.[2]
This document provides a detailed guide to employing 6-(Diethylamino)pyridine-3-carboxylic acid in amide coupling reactions. This particular substrate is of interest due to the presence of the pyridine core, a common scaffold in pharmacologically active compounds, and the diethylamino substituent, which can influence the electronic and physical properties of the final amide product. We will delve into the mechanistic underpinnings of the coupling reaction, provide detailed experimental protocols, and offer insights into optimizing these transformations for challenging substrates.
Mechanistic Overview: Activating the Carboxylic Acid for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions. The primary obstacle is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a highly unreactive carboxylate salt.[3][4] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of a coupling reagent.
A common and highly effective class of coupling reagents are the uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The general mechanism for an HATU-mediated amide coupling is as follows:
-
Formation of an Activated Ester: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the electrophilic carbon of HATU. This forms a highly reactive O-acylisourea intermediate.[5]
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
-
Amide Bond Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the coupling reagent byproducts.
The presence of the diethylamino group on the pyridine ring of 6-(Diethylamino)pyridine-3-carboxylic acid can influence the reactivity of the carboxylic acid through electronic effects, potentially impacting the ease of activation and subsequent coupling.
Caption: Generalized mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols provide a starting point for the amide coupling of 6-(Diethylamino)pyridine-3-carboxylic acid with a primary or secondary amine. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates, particularly for sterically hindered or electron-deficient amines.[6]
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of amines and generally provides high yields with minimal side product formation.
Materials:
-
6-(Diethylamino)pyridine-3-carboxylic acid
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-(Diethylamino)pyridine-3-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.
Caption: Experimental workflow for HATU-mediated amide coupling.
Protocol 2: Amide Coupling using EDC/HOBt
This method provides a cost-effective alternative to HATU and is particularly useful for routine amide couplings. The addition of HOBt (1-Hydroxybenzotriazole) helps to suppress side reactions and minimize racemization in chiral substrates.[7]
Materials:
-
6-(Diethylamino)pyridine-3-carboxylic acid
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 6-(Diethylamino)pyridine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0 eq) to the solution.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Ensure all reagents and solvents are anhydrous. - Increase the amount of coupling reagent (e.g., to 1.5 eq). - Switch to a more powerful coupling reagent like HATU if using EDC/HOBt.[1] |
| Sterically hindered or electron-deficient amine. | - Increase the reaction temperature (e.g., to 40-50 °C). - Increase the reaction time. - Consider using a different solvent, such as DMF or NMP.[6] | |
| Formation of Side Products | Epimerization of chiral centers. | - Add HOBt or HOAt to the reaction mixture. - Perform the reaction at a lower temperature (0 °C to room temperature). |
| Reaction of the coupling reagent with the amine. | - Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. | |
| Difficult Purification | Water-soluble byproducts from EDC. | - Perform a thorough aqueous workup with multiple washes. |
| Close-running spots on TLC. | - Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC). |
Conclusion
The amide coupling of 6-(Diethylamino)pyridine-3-carboxylic acid is a versatile reaction for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanism and employing robust protocols with effective coupling reagents like HATU or EDC/HOBt, researchers can efficiently generate a diverse range of amides. Careful optimization of reaction conditions will be key to success, especially when dealing with challenging substrates.
References
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Gomez, S., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Nilsson, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11683-11688. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Hartmann, M., & Seiberth, M. (1927). U.S. Patent No. 1,617,332. Washington, DC: U.S. Patent and Trademark Office.
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. Retrieved from [Link]
- Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 237-246.
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
Chem.libretexts.org. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Encyclopedia MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
- Kim, S., & Lee, J. I. (2000). A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O′-di(2-pyridyl) thiocarbonate.
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lab Reporter [fishersci.co.uk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Esterification of 6-(Diethylamino)nicotinic Acid: Protocols, Mechanisms, and Field-Proven Insights
An Application Note for the Synthesis of 6-(Diethylamino)nicotinate Esters
Abstract
This comprehensive guide provides detailed protocols and mechanistic insights for the esterification of 6-(Diethylamino)nicotinic acid, a key intermediate in pharmaceutical and materials science. Recognizing the unique chemical nature of this substrate, which features both a carboxylic acid and a basic diethylamino group, this document evaluates two primary synthetic routes: the mild and highly efficient Steglich esterification and the classic Fischer-Speier esterification. By explaining the causality behind experimental choices, this note serves as an authoritative resource for researchers, scientists, and drug development professionals, ensuring procedural success and scientific integrity.
Introduction: The Synthetic Challenge and Strategic Importance
6-(Diethylamino)nicotinic acid and its ester derivatives are valuable building blocks in organic synthesis. The parent structure, nicotinic acid (a form of Vitamin B3), is a precursor to essential coenzymes like NAD and NADP.[1] Functionalized nicotinates are integral to the synthesis of a wide range of compounds, including potential therapeutics and specialized polymers.[2][3]
The primary synthetic challenge in esterifying 6-(Diethylamino)nicotinic acid lies in the presence of two basic nitrogen centers: the pyridine ring nitrogen and the exocyclic diethylamino group. Under the strongly acidic conditions required for traditional Fischer-Speier esterification, these basic sites can become protonated. This can lead to solubility issues and potential side reactions, complicating the synthesis. Therefore, the choice of esterification method is not merely a matter of tradition but a critical decision dictated by the substrate's inherent reactivity. This guide presents two robust protocols, with a primary recommendation for the Steglich method due to its mild, neutral reaction conditions that circumvent the challenges posed by this specific substrate.
Mechanistic Overview: Understanding the Reaction Pathways
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The two methods discussed here proceed via fundamentally different pathways.
The Steglich Esterification: A Mild Approach via an Activated Intermediate
The Steglich esterification is a powerful method for forming esters under gentle, neutral conditions, making it ideal for acid-sensitive or sterically hindered substrates.[4][5] The reaction relies on a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for accelerating the reaction and ensuring high yields.[6][7]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[4][6]
-
Catalytic Acyl Transfer: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester").[4] This step is key to the reaction's efficiency.
-
Nucleophilic Attack: The alcohol attacks the activated N-acylpyridinium intermediate.
-
Product Formation: The ester is formed, and the catalyst (DMAP) is regenerated. The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DHU) byproduct, which can be easily removed by filtration.[7]
The Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] The reaction is an equilibrium process, and to achieve high yields, it must be driven towards the products.[9][10] This is typically accomplished by using a large excess of the alcohol or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[8][11]
The mechanism involves several key steps:
-
Protonation: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[10]
-
Nucleophilic Attack: A molecule of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
Experimental Protocols
Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Steglich Esterification (Recommended Method)
This protocol is favored due to its mild conditions, which prevent the protonation of the basic nitrogen atoms in the substrate, leading to a cleaner reaction and simpler purification.[5]
Materials:
-
6-(Diethylamino)nicotinic acid
-
Desired alcohol (e.g., ethanol, methanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(Diethylamino)nicotinic acid (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add the desired alcohol (1.2-1.5 eq.) and a catalytic amount of DMAP (0.05-0.1 eq.). Stir the solution at room temperature until all solids are dissolved.
-
Initiation: Cool the flask in an ice bath to 0 °C. Add DCC (1.1 eq.) portion-wise over 5-10 minutes. A white precipitate (DHU) will begin to form.[7]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Workup - Filtration: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of DHU. Filter the mixture through a Büchner funnel to remove the solid DHU, washing the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP and any unreacted starting material), saturated NaHCO₃ solution (to neutralize the acid wash), and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Fischer-Speier Esterification (Alternative Method)
This method is cost-effective for large-scale synthesis but may require optimization to manage the basicity of the substrate.
Materials:
-
6-(Diethylamino)nicotinic acid
-
Desired alcohol (must be in large excess, also acts as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or gaseous HCl
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-(Diethylamino)nicotinic acid (1.0 eq.) in a large excess of the desired anhydrous alcohol (e.g., 10-20 eq.).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq. or saturate the alcohol with HCl gas).[12]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux.[11] Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.[13]
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Caution: Vigorous CO₂ evolution will occur. Ensure the flask is large enough to contain the foam.
-
Workup - Extraction: Once neutralized, most of the excess alcohol can be removed under reduced pressure. Extract the aqueous residue multiple times with an organic solvent like ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Data Summary and Comparison
The choice between protocols often involves a trade-off between reaction conditions, cost, and ease of purification. The following table summarizes the key parameters for each method.
| Parameter | Protocol 1: Steglich Esterification | Protocol 2: Fischer-Speier Esterification |
| Catalyst | DCC (Coupling Agent), DMAP (Nucleophilic Cat.) | H₂SO₄ or HCl (Brønsted Acid Cat.) |
| Stoichiometry | Near-stoichiometric (1.1-1.2 eq. reagents) | Large excess of alcohol required |
| Solvent | Anhydrous DCM, THF | Excess alcohol serves as solvent |
| Temperature | 0 °C to Room Temperature | Reflux Temperature of Alcohol |
| Reaction Time | 2-6 hours | 4-12 hours |
| Key Advantage | Mild, neutral conditions; High yield; Good for sensitive substrates[5] | Low catalyst cost; Simple setup |
| Key Disadvantage | Higher reagent cost; DHU byproduct can complicate purification | Harsh acidic conditions; Requires equilibrium shift; Potential side reactions[11] |
| Purification | Filtration of DHU, then standard extraction & chromatography | Neutralization quench, then standard extraction & chromatography |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Steglich: Ensure all reagents and solvents are anhydrous. Water will consume the DCC and O-acylisourea intermediate. Verify the quality of the DCC and DMAP.
-
Fischer: The acid catalyst may have been neutralized by the basic substrate. Consider adding a larger amount of catalyst (up to stoichiometric amounts to first form the salt). Ensure water is being effectively removed if using a Dean-Stark setup.[11]
-
-
Formation of Side Products:
-
Steglich: In the absence of an alcohol, the O-acylisourea intermediate can slowly rearrange to a stable N-acylurea.[4] Ensure the alcohol is present at the start of the reaction.
-
Fischer: High temperatures can sometimes lead to decomposition or side reactions involving the pyridine ring.[11] Try using a lower-boiling alcohol or a milder acid catalyst like p-toluenesulfonic acid.[8]
-
-
Difficult Purification:
-
Steglich: If the DHU byproduct is difficult to filter, dilute the reaction mixture with a non-polar solvent like hexanes and cool for an extended period to improve precipitation before filtering.
-
Fischer: Emulsion formation during the neutralization/extraction phase can be an issue. Breaking the emulsion may require the addition of brine or filtration through a pad of celite.
-
References
-
Scribd. (n.d.). Steglich Esterification Guide | PDF. [Link][6]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link][4]
-
De La Torre, A. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5873-5883. [Link][5]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link][7]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link][9]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][10]
-
Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. [14]
-
Google Patents. (n.d.). EP4144727A1 - METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. [2]
-
Google Patents. (n.d.). EP3464241B1 - NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. [3]
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link][12]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. data.epo.org [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 14. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
The Strategic Utility of 6-(Diethylamino)pyridine-3-carboxylic Acid in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the applications of 6-(Diethylamino)pyridine-3-carboxylic acid as a pivotal pharmaceutical intermediate. We will delve into its chemical characteristics, outline a robust synthesis protocol, and present a detailed case study on its critical role in the manufacturing of the multi-target tyrosine kinase inhibitor, Nintedanib. Furthermore, this guide establishes standardized protocols for the quality control and safe handling of this versatile building block, aimed at researchers, chemists, and professionals in the field of drug development and manufacturing.
Introduction: A Versatile Pyridine Scaffold
6-(Diethylamino)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative, has emerged as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique electronic and steric properties, conferred by the electron-donating diethylamino group and the carboxylic acid functionality, make it a reactive and adaptable scaffold for constructing intricate molecular architectures. The pyridine core is a common motif in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of the diethylamino and carboxylic acid groups on this core allows for a range of chemical transformations, making it a sought-after component in modern drug discovery and development. This guide will illuminate the practical applications of this intermediate, with a particular focus on its role in the synthesis of Nintedanib, a key therapeutic agent for idiopathic pulmonary fibrosis and certain types of cancer.
Physicochemical Properties and Specifications
6-(Diethylamino)pyridine-3-carboxylic acid is a stable, crystalline solid under standard conditions. Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 6-(Diethylamino)pyridine-3-carboxylic acid | - |
| CAS Number | 897399-88-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Purity | ≥95% | [1][2] |
| Storage | Sealed in a dry, cool environment (2-8°C recommended) | [2] |
Synthesis Protocol: A Representative Method
The synthesis of 6-(Diethylamino)pyridine-3-carboxylic acid can be achieved through the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with diethylamine. The following protocol is a representative method based on established chemical principles for similar transformations.
Reaction Scheme:
Caption: Synthesis of 6-(Diethylamino)pyridine-3-carboxylic acid.
Materials and Reagents:
-
6-Chloronicotinic acid
-
Diethylamine
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Potassium carbonate)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (1 equivalent) and potassium carbonate (2 equivalents).
-
Solvent and Reagent Addition: Add a suitable volume of DMF to dissolve the solids. To this stirred suspension, add diethylamine (1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 4-5 using 1M hydrochloric acid. A precipitate of the product should form.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 6-(Diethylamino)pyridine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application in Pharmaceutical Synthesis: The Case of Nintedanib
A prime example of the utility of 6-(Diethylamino)pyridine-3-carboxylic acid is its role as a key intermediate in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor.[3] Nintedanib is used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[3]
The Role in the Synthetic Pathway:
In the convergent synthesis of Nintedanib, 6-(Diethylamino)pyridine-3-carboxylic acid (or a closely related derivative) is coupled with another key intermediate to form the final drug molecule. The carboxylic acid group is activated and then reacted with an aniline derivative to form a crucial amide bond.
Caption: Role of the intermediate in Nintedanib synthesis.
Quality Control and Analytical Protocols
Ensuring the purity and identity of 6-(Diethylamino)pyridine-3-carboxylic acid is paramount for its successful use in pharmaceutical manufacturing. The following are recommended analytical methods for its characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to determine the purity of the intermediate.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Gradient | A suitable gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 10 µL |
This is a general method and may require optimization for specific equipment and purity requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the synthesized intermediate. The expected chemical shifts are outlined below (predicted values based on similar structures).
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| ~8.5 (s, 1H, pyridine-H) | ~167.0 (C=O) |
| ~7.8 (d, 1H, pyridine-H) | ~158.0 (C-N) |
| ~6.5 (d, 1H, pyridine-H) | ~145.0 (C-H) |
| ~3.5 (q, 4H, -CH₂-) | ~138.0 (C-H) |
| ~1.1 (t, 6H, -CH₃) | ~105.0 (C-H) |
| ~43.0 (-CH₂-) | |
| ~13.0 (-CH₃) |
Actual chemical shifts may vary depending on the solvent and experimental conditions.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 6-(Diethylamino)pyridine-3-carboxylic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-(Diethylamino)pyridine-3-carboxylic acid is a strategically important pharmaceutical intermediate with demonstrated utility in the synthesis of complex APIs like Nintedanib. Its versatile chemical nature allows for the construction of key molecular scaffolds in modern drug design. The protocols and data presented in this guide provide a framework for the synthesis, analysis, and safe handling of this compound, empowering researchers and drug development professionals to leverage its potential in their synthetic endeavors.
References
-
The Royal Society of Chemistry. (2015). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]
- Google Patents. (2019). PROCESS FOR PREPARING NINTEDANIB.
- Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
ResearchGate. (2023, April 3). An Efficient Approach Towards the Synthesis of Nintedanib. Retrieved from [Link]
-
Organic Syntheses. 6-hydroxynicotinic acid. Retrieved from [Link]
- Google Patents. (2016). Preparation method of nintedanib.
-
PubChem. 6-(diethylamino)pyridine-3-carbonitrile. Retrieved from [Link]
-
SciSpace. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. Retrieved from [Link]
-
PubChem. 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 6-chloronicotinic acid.
-
MDPI. (2021, November 14). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Retrieved from [Link]
- Google Patents. (2015). Preparation method and separation and purification method for 6-chloronicotinic acid.
-
PubMed. (1983, September). Synthesis and characterization of (1-13C) Phe9 gramicidin A. Effects of side chain variations. Retrieved from [Link]
- Google Patents. (1972). Process for the production of pyridine carboxylic acids.
-
PubMed. (2001, December 20). Characterization of the 1H-cyclopentapyrimidine-2,4(1H,3H)-dione derivative (S)-CPW399 as a novel, potent, and subtype-selective AMPA receptor full agonist with partial desensitization properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
MDPI. (2023, November 3). Synthesis, Spectroscopic Characterization, Catalytic and Biological Activity of Oxidovanadium(V) Complexes with Chiral Tetradentate Schiff Bases. Retrieved from [Link]
-
ResearchGate. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Retrieved from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]
- Google Patents. (1974). Process for producing pyridine carboxylic acids.
-
PubMed. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Retrieved from [Link]
Sources
Advanced Protocol: Ligand Synthesis & Applications of the 6-(Diethylamino)pyridine-3-carboxylic Acid Scaffold
Executive Summary
This application note details the synthetic utility, physicochemical properties, and protocol optimization for 6-(Diethylamino)pyridine-3-carboxylic acid (also known as 6-diethylaminonicotinic acid). As a "push-pull" heterocyclic scaffold, this moiety serves a dual function in drug discovery: it acts as a metabolically stable pharmacophore capable of hydrogen bond acceptance/donation, and as an intramolecular charge transfer (ICT) fluorophore useful for designing solvatochromic biological probes.
This guide provides validated protocols for the synthesis of the scaffold itself, its downstream coupling to create diverse ligand libraries, and specific considerations for scale-up and purification.
Physicochemical Profile & Mechanism
The 6-(diethylamino)pyridine-3-carboxylic acid scaffold is characterized by a strong electronic dipole. The diethylamino group at the C6 position acts as a strong electron donor (+M effect), while the pyridine nitrogen and the C3-carboxyl group act as electron acceptors (-M/-I effects).
-
Solvatochromism: Derivatives of this scaffold exhibit positive solvatochromism. In polar environments (e.g., cytosol, aqueous buffers), the emission red-shifts due to stabilization of the polarized excited state. In non-polar environments (e.g., lipid bilayers, hydrophobic protein pockets), the emission is blue-shifted and often more intense.
-
Basicity & Solubility: The C6-amino group increases the basicity of the pyridine ring compared to unsubstituted nicotinic acid, improving solubility in acidic media and influencing binding kinetics in kinase hinge regions.
Visualizing the "Push-Pull" Mechanism
The following diagram illustrates the electronic conjugation that dictates both the reactivity (reduced electrophilicity of the carbonyl) and the fluorescence properties (ICT state).
Figure 1: Mechanistic flow of the Intramolecular Charge Transfer (ICT) process in 6-aminonicotinic acid derivatives.
Synthetic Protocols
Protocol A: Synthesis of the Scaffold
While commercially available, in-house synthesis is often required for isotope labeling or scale-up. The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) on 6-chloronicotinic acid esters.
Reagents:
-
Ethyl 6-chloronicotinate (1.0 equiv)
-
Diethylamine (3.0 equiv)
-
Ethanol (Solvent)[1]
-
NaOH (2M aqueous)
Step-by-Step Methodology:
-
SNAr Reaction: Dissolve ethyl 6-chloronicotinate (e.g., 10 g) in ethanol (100 mL). Add diethylamine (excess is crucial to scavenge HCl).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material spot (Rf ~0.6) should disappear, replaced by the highly fluorescent product spot (Rf ~0.4).
-
Hydrolysis (One-Pot): Once conversion to the ester is complete, add NaOH (2M, 3.0 equiv) directly to the reaction mixture. Continue reflux for 1 hour.
-
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (50 mL).
-
Acidification: Carefully acidify with 1M HCl to pH ~4–5. Note: Do not acidify too strongly (pH < 2) as the pyridine nitrogen will protonate, forming a water-soluble salt that is difficult to extract.
-
Isolation: The zwitterionic product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc (3x). Dry over Na2SO4 and concentrate.
-
Yield: Typical yields are 85–95%.
Protocol B: Library Synthesis (Amide Coupling)
Coupling this scaffold to amines (to create ligands) requires attention to the reduced electrophilicity of the carboxylic acid. The electron-donating diethylamino group deactivates the carbonyl carbon.
Recommended Coupling System: HATU / DIPEA in DMF. Alternative: EDC / HOBt / DMAP (catalytic) in DCM.
Workflow for Parallel Synthesis:
-
Activation: Dissolve 6-(diethylamino)pyridine-3-carboxylic acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at RT to form the active ester.
-
Coupling: Add the specific amine building block (1.1 equiv).
-
Reaction: Stir at RT for 12–18 hours.
-
Optimization: If the amine is sterically hindered, heat to 50°C.
-
-
Quenching: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HOBt) and brine.
-
Purification: Flash chromatography.
-
Critical Step: Use 1% Triethylamine (Et3N) in the eluent (e.g., DCM/MeOH + 1% Et3N) to prevent streaking of the basic pyridine product on silica gel.
-
Application Case Studies
Case Study 1: Kinase Inhibitor Design
In the development of ATM kinase inhibitors (e.g., AZD0156 analogues), the 6-substituted nicotinamide motif serves as a critical hinge-binding element.
-
Role: The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone.
-
Modification: The diethylamino tail can be modified to solubilizing groups (e.g., morpholine, piperazine) to tune ADME properties without disrupting the core binding mode.
Case Study 2: Fluorescent Membrane Probes
Researchers utilize the solvatochromic nature of this scaffold to map cellular environments.
-
Design: The acid is coupled to a lipophilic tail (e.g., dodecylamine).
-
Mechanism: The probe inserts into the lipid bilayer. In the hydrophobic core, quantum yield increases significantly (up to 50-fold) compared to the aqueous phase, providing high-contrast membrane imaging.
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow from raw materials to final ligand isolation, including critical decision points.
Figure 2: End-to-end synthesis workflow for generating ligands from chloronicotinate precursors.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | Reduced electrophilicity of COOH due to electron-donating amine. | Switch to HATU or PyBOP ; avoid EDC for hindered amines. Increase reaction time. |
| Product Streaking on TLC/Column | Interaction of pyridine nitrogen with acidic silanols. | Pre-wash silica with 1% Et3N in hexanes or add 1% Et3N to the mobile phase. |
| Poor Solubility of Scaffold | Zwitterionic nature of the amino-acid. | Use DMF or DMSO for reactions.[2] For workup, avoid excessive drying of the zwitterion; keep it slightly wet or lyophilize. |
| Fluorescence Quenching | Aggregation-Caused Quenching (ACQ) in water. | This is normal. Fluorescence will recover upon binding to protein pockets or insertion into membranes (hydrophobic environment). |
References
-
Pike, K. G., et al. (2018). "The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156." Journal of Medicinal Chemistry, 61(9), 3823–3841. Link
-
Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 50(2), 366–375. Link
-
Denoyer, A., et al. (2011). "18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide (18F-MEL050)." Molecular Imaging and Biology. Link
-
Gou, Y., et al. (2022). "High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2'-Bipyridine Scaffold for Endogenous Zn2+." Molecules, 27(4), 1287.[3] Link
-
Organic Syntheses. "Nicotinic Acid Derivatives and General Pyridine Chemistry." Organic Syntheses, Coll.[4] Vol. 3, p. 334. Link
Sources
nucleophilic substitution synthesis of 6-(Diethylamino)nicotinic acid
Abstract & Strategic Overview
This application note details the optimized synthesis of 6-(diethylamino)nicotinic acid , a critical pharmacophore in the development of fluorescent probes, kinase inhibitors, and lipid-modulating agents.
While the transformation appears to be a standard Nucleophilic Aromatic Substitution (
This protocol utilizes a "Green Chemistry" approach , employing water as the solvent in a sealed pressure vessel system. This method maximizes atom economy, simplifies the workup to a pH-controlled precipitation, and eliminates the need for toxic dipolar aprotic solvents (e.g., DMF, DMAc) which are difficult to remove from amphoteric products.
Retrosynthetic & Mechanistic Analysis
The synthesis relies on the activation of the pyridine ring. The carboxylic acid at the C3 position acts as an electron-withdrawing group (EWG), while the ring nitrogen withdraws density via induction and resonance. This makes the C6 position highly electrophilic, facilitating the attack of the diethylamine nucleophile.
Mechanism: Addition-Elimination ( )
-
Attack: The lone pair of the diethylamine nitrogen attacks the C6 carbon of 6-chloronicotinic acid .
-
Intermediate: A resonance-stabilized Meisenheimer complex is formed. The negative charge is delocalized onto the ring nitrogen and the C3-carboxyl group.
-
Elimination: Chloride is expelled, restoring aromaticity.
-
Proton Transfer: The product exists in equilibrium between its free acid and zwitterionic forms, depending on pH.
Figure 1: Mechanistic pathway of the
Experimental Design & Optimization
Solvent Selection Matrix
The choice of solvent dictates the workup strategy.
| Solvent | Reaction Temp | Pressure | Workup Complexity | Green Score | Recommendation |
| DMF/DMSO | 100°C | Atm | High: Hard to remove traces; product is soluble. | Low | Avoid |
| Ethanol | 80°C | Sealed | Medium: Product has partial solubility. | Medium | Good Alternative |
| Water | 110°C | Sealed | Low: Isoelectric precipitation is efficient. | High | Primary Choice |
Stoichiometry
-
6-Chloronicotinic Acid: 1.0 equiv.
-
Diethylamine: 3.0 - 4.0 equiv.
-
Rationale: One equivalent acts as the nucleophile. The second equivalent neutralizes the HCl byproduct. The excess drives the equilibrium and compensates for any headspace loss.
-
Detailed Protocol (Pressure Vessel Method)
Target Scale: 10 mmol (approx. 1.57 g starting material) Estimated Yield: 85-92%
Materials
-
Diethylamine (CAS: 109-89-7)
-
Deionized Water
-
HCl (1M and 6M)
-
Equipment: 50 mL Teflon-lined stainless steel autoclave or heavy-wall pressure glass tube.
Step-by-Step Procedure
-
Charging:
-
To the pressure vessel, add 1.57 g (10 mmol) of 6-chloronicotinic acid.
-
Add 10 mL of deionized water. The acid will likely not dissolve completely at room temperature.
-
Safety Note: Work in a fume hood. Diethylamine is corrosive and volatile.
-
Add 4.1 mL (40 mmol, 4 equiv) of diethylamine. The solution may clarify as the amine salt forms.
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat the reaction block/bath to 110 °C .
-
Stir magnetically at 500 RPM for 12–16 hours .
-
Monitoring: If using a glass pressure tube, the solution should turn light yellow/orange.
-
-
Workup (Isoelectric Precipitation):
-
Cool the vessel to room temperature. Caution: Ensure pressure is released before fully opening.
-
Transfer the reaction mixture to a round-bottom flask.
-
Evaporation: Use a rotary evaporator (40 °C, reduced pressure) to remove the excess diethylamine. This is critical to accurate pH adjustment later.
-
Acidification:
-
The residue will be basic (pH > 10).
-
Cool the flask in an ice bath (0–5 °C).
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Target: Adjust pH to 3.5 – 4.0 .
-
Observation: A thick white/off-white precipitate will form as the zwitterion crashes out of solution.
-
-
-
Isolation:
-
Stir the slurry at 0 °C for 30 minutes to maximize precipitation.
-
Filter the solid using a sintered glass funnel.
-
Wash the cake with cold water (2 x 5 mL) to remove inorganic salts.
-
Dry the solid in a vacuum oven at 50 °C for 6 hours.
-
Workflow Visualization
Figure 2: Operational workflow for the aqueous synthesis.
Analytical Characterization & QC
Upon isolation, the product should be characterized to ensure the substitution was successful and no starting material remains.
-
Appearance: White to pale yellow powder.
-
Melting Point: Expect decomposition > 200 °C (typical for zwitterionic nicotinic acids).
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5 (br s, 1H, COOH)
- 8.65 (d, 1H, H-2, Pyridine)
- 7.90 (dd, 1H, H-4, Pyridine)
- 6.65 (d, 1H, H-5, Pyridine) – Note: Significant upfield shift compared to starting material due to amino group.
- 3.55 (q, 4H, N-CH2)
- 1.15 (t, 6H, CH3)
-
MS (ESI): Calculated for
[M+H]+: 195.11; Found: 195.1.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | pH not optimal. | The product is soluble at both low pH (cation) and high pH (anion). Ensure pH is strictly 3.5–4.0. |
| Oiling Out | Impurities or temp too high during acid addition. | Cool to 0°C before acidifying. If oil forms, scratch the glass or seed with a crystal. |
| Incomplete Conversion | Loss of diethylamine. | Check vessel seal. If using reflux, switch to pressure vessel. |
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link - Synthesis of Amino-Nicotinic Acids: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Green Chemistry Solvents: Kerton, F. M., & Marriott, R. (2013). Alternative Solvents for Green Chemistry. Royal Society of Chemistry.[3]
-
Analogous Protocols (Morpholine derivative): Zhang, M., et al. (2003). Synthesis of 2-chloronicotinic acid and its derivatives. Fine Chemical Intermediates, 33(3), 35-36.[4]
- pKa Data for Workup: Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Reference for Nicotinic acid pKa ~4.85, supporting the target pH of ~4.
Sources
scale-up synthesis of CAS 17628-73-8
Application Note: Scale-Up Synthesis of (R)-1,1,1-Trifluoro-2-Propanol (CAS 17628-73-8)
Executive Summary
This application note details the industrial-relevant scale-up synthesis of (R)-1,1,1-Trifluoro-2-propanol , a critical chiral fluorinated building block used in the synthesis of high-value pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. The protocol utilizes an Asymmetric Transfer Hydrogenation (ATH) in aqueous media, catalyzed by a chiral Ruthenium-arene complex. This method is selected for its operational safety (avoiding high-pressure H₂ gas), environmental benignity (water as solvent), and high volumetric productivity suitable for kilogram-scale production.
Retrosynthetic Analysis & Strategy
The target molecule is synthesized via the enantioselective reduction of the prochiral ketone, 1,1,1-trifluoroacetone .
-
Reaction Type: Asymmetric Transfer Hydrogenation (ATH).[1]
-
Catalyst System: RuCl (Noyori-Ikariya type).
-
Hydrogen Source: Sodium Formate (HCOONa).
-
Medium: Water (Biphasic system).
Stereochemical Logic: Literature precedents indicate that for trifluoromethyl ketones, the (S,S)-catalyst typically yields the (S)-alcohol. Therefore, to target the (R)-enantiomer (CAS 17628-73-8), the (R,R)-TsDPEN ligand system is required.
Figure 1: Reaction scheme for the asymmetric synthesis of (R)-1,1,1-Trifluoro-2-propanol.
Process Safety Assessment (PSA)
Before initiating scale-up, the following hazards must be mitigated:
| Hazard Class | Chemical / Condition | Risk Mitigation Strategy |
| Flammability | 1,1,1-Trifluoroacetone (FP: -30°C) | Use grounded equipment; inert atmosphere (N₂); use chilled condensers (-10°C) to prevent volatile loss. |
| Pressure | Closed vessel heating | Although not high-pressure hydrogenation, heating a volatile ketone (bp 22°C) requires a pressure-rated vessel or efficient reflux condenser. |
| Toxicity | Ruthenium Catalyst | Handle in a glovebox or fume hood; avoid dust inhalation. |
| Exotherm | Formate Decomposition | CO₂ evolution is possible; ensure adequate venting or pressure control. |
Detailed Scale-Up Protocol
Materials
-
Substrate: 1,1,1-Trifluoroacetone (1.0 kg, 8.92 mol).
-
Catalyst: RuCl (2.8 g, 4.5 mmol) [S/C ratio ~2000:1].
-
Hydrogen Donor: Sodium Formate (3.0 kg, 44.1 mol, 5 equiv).
-
Solvent: Deionized Water (5.0 L).
-
Equipment: 10 L Jacketed Glass Reactor with overhead stirrer, reflux condenser (chilled to -10°C), and N₂ inlet.
Experimental Procedure
-
Reactor Preparation: Purge the 10 L reactor with Nitrogen for 15 minutes.
-
Aqueous Phase Preparation: Charge Deionized Water (5.0 L) and Sodium Formate (3.0 kg). Stir until fully dissolved.
-
Catalyst Addition: Add the Ruthenium catalyst (2.8 g). The solution will turn deep red/orange. Stir for 30 minutes at 25°C to activate the pre-catalyst.
-
Substrate Addition: Cool the reactor jacket to 10°C. Slowly add 1,1,1-Trifluoroacetone (1.0 kg) via a dipping tube over 1 hour. Note: The ketone is volatile; ensure the condenser is active.
-
Reaction: Heat the mixture to 40°C . Stir vigorously (turbulent flow is required for biphasic transfer).
-
Monitoring: Monitor reaction progress via GC every 2 hours.
-
Target: >99% conversion (typically 12–24 hours).
-
-
Phase Separation: Stop agitation and allow phases to settle. The product (density ~1.3 g/mL) will form the lower organic layer.
-
Note: Unlike non-fluorinated alcohols, this fluorinated alcohol is hydrophobic enough to separate from the brine.
-
-
Extraction (Optional): If phase separation is poor, extract the aqueous layer with Dichloromethane (2 x 1 L). (For green process, direct separation is preferred).
-
Purification:
-
Transfer the organic layer to a distillation apparatus.
-
Dry over anhydrous
or . -
Perform fractional distillation at atmospheric pressure.
-
Collect fraction: bp 77–79°C.
-
Yield & Specifications
-
Isolated Yield: 900–950 g (90–95%).
-
Purity (GC): >99.5%.
-
Enantiomeric Excess (ee): >98% (R).[2]
-
Appearance: Colorless liquid.[3]
Process Flow Diagram (PFD)
Figure 2: Process flow diagram for the scale-up isolation of the target alcohol.
Analytical Controls
| Parameter | Method | Specification | Notes |
| Conversion | GC-FID (DB-624 or equiv) | >99.0% | Monitor disappearance of ketone peak. |
| Enantiomeric Excess | Chiral GC (Cyclodex-B or G-TA) | >98.0% ee | (R)-isomer elutes after/before (S) depending on column. |
| Water Content | Karl Fischer (KF) | <0.1% | Critical for subsequent anhydrous coupling steps. |
| Residual Ruthenium | ICP-MS | <10 ppm | Required for pharma-grade intermediates. |
Troubleshooting Guide
-
Issue: Low Conversion (<90% after 24h)
-
Cause: Catalyst poisoning (O₂ ingress) or insufficient agitation.
-
Fix: Ensure strict
inerting. Increase stirrer RPM to maximize interfacial area in the biphasic system. Add 10% more catalyst.
-
-
Issue: Low Enantioselectivity (<95% ee)
-
Cause: Temperature too high or wrong catalyst isomer.
-
Fix: Lower reaction temperature to 25-30°C (will increase reaction time). Verify catalyst identity (must be (R,R) -TsDPEN for (R) -product).
-
-
Issue: Poor Phase Separation
-
Cause: Emulsion formation.
-
Fix: Add saturated NaCl (brine) to increase aqueous density; filter through Celite if solid particulates are present.
-
References
-
Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[4] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2] Journal of the American Chemical Society, 118(10), 2521–2522. Link
-
Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). Practical Synthesis of Optically Active Trifluoromethyl Alcohols via Asymmetric Transfer Hydrogenation. Organic Letters, 4(24), 4373–4376. Link
-
BenchChem. (2025).[6][7] (R)-1,1,1-Trifluoro-2-propanol Product Information. Link(Verified commercial source for CAS 17628-73-8).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1,1,1-Trifluoroacetone.[3][8] Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 5. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,1,1-Trifluoroacetone | 421-50-1 [chemicalbook.com]
functionalization of the pyridine ring in 6-(Diethylamino)nicotinic acid
Abstract
6-(Diethylamino)nicotinic acid represents a privileged "push-pull" heteroaromatic scaffold, widely utilized in the design of solvatochromic fluorophores, biological probes, and organic semiconductors. While the carboxylic acid at C-3 offers a handle for bioconjugation, the intrinsic electronic properties of the pyridine ring allow for precise, regioselective modification at the C-5 position. This guide details the electronic rationale and experimental protocols for functionalizing the pyridine core, specifically focusing on C-5 halogenation as a gateway to palladium-catalyzed cross-couplings.
Electronic Landscape & Regioselectivity
To successfully functionalize the pyridine ring, one must first understand the competing electronic forces at play. Pyridine is typically electron-deficient and resistant to Electrophilic Aromatic Substitution (EAS). However, the 6-(diethylamino) substituent dramatically alters this landscape.
-
The "Push" (Donor): The diethylamino group at C-6 is a strong
-donor (+M effect). It pushes electron density into the ring, activating the ortho (C-5) and para (C-3) positions. -
The "Pull" (Acceptor): The carboxylic acid at C-3 is an electron-withdrawing group (EWG), which directs incoming electrophiles to the meta position relative to itself.
-
The Sweet Spot (C-5):
-
Relative to Amino (C-6): C-5 is ortho (Activated).
-
Relative to Acid (C-3): C-5 is meta (Less deactivated than C-2/C-4).
-
Figure 1: Electronic Activation Pathway
Caption: The strong electron-donating effect of the C6-amino group overcomes the electron-deficiency of the pyridine ring, directing electrophiles selectively to C5.
Protocol A: C-5 Bromination (The Gateway Transformation)
The introduction of a bromine atom at C-5 creates a versatile handle for subsequent carbon-carbon bond formation. Unlike unsubstituted pyridine, which requires harsh conditions (Br2/oleum), this activated system reacts under mild conditions.
Materials
-
Substrate: 6-(Diethylamino)nicotinic acid (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.15 mmol) of 6-(diethylamino)nicotinic acid in 15 mL of anhydrous MeCN. The solution may appear yellow/orange due to the internal charge transfer (ICT) character.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add NBS (0.96 g, 5.40 mmol) portion-wise over 10 minutes. Note: Slow addition prevents over-bromination.
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The product usually has a slightly lower Rf than the starting material.
-
Workup:
-
Option A (Precipitation): Pour the reaction mixture into 50 mL of cold water. The product, 5-bromo-6-(diethylamino)nicotinic acid, often precipitates as a solid. Filter, wash with water, and dry.
-
Option B (Extraction): If no precipitate forms, dilute with EtOAc (50 mL), wash with water (3x) and brine (1x). Dry over Na2SO4 and concentrate.
-
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, DCM/MeOH gradient).
Yield Expectation: 85–95% Key Observation: Disappearance of the C-5 proton signal (~8.0 ppm) in 1H-NMR confirms substitution.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Once the C-5 bromide is installed, the scaffold can be extended to create larger conjugated systems (e.g., for red-shifting fluorescence emission).
Materials
-
Substrate: 5-Bromo-6-(diethylamino)nicotinic acid (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)
-
Base: K2CO3 (2 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME
Step-by-Step Methodology
-
Degassing: In a microwave vial or pressure tube, combine the bromide (0.5 mmol), boronic acid (0.6 mmol), and solvent (4 mL). Sparge with Nitrogen or Argon for 10 minutes to remove oxygen. Critical: Oxygen poisons the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(PPh3)4 (29 mg, 0.025 mmol) and the aqueous K2CO3 solution (0.75 mL). Seal the vessel under inert atmosphere.
-
Heating: Heat the reaction to 90°C (oil bath) or 100°C (microwave reactor) for 4–12 hours.
-
Workup: Cool to RT. Dilute with water and adjust pH to ~4-5 with 1M HCl (carefully, to protonate the carboxylic acid without cleaving the amine). Extract with DCM or EtOAc.
-
Purification: Flash chromatography is usually required to separate the product from phosphine oxides and homocoupled byproducts.
Comparative Data: Functionalization Strategies
| Reaction Type | Target Position | Reagent System | Key Advantage | Limitation |
| EAS Halogenation | C-5 | NBS / MeCN | Mild, High Regioselectivity | Requires activated ring (NH2/NR2 present) |
| Suzuki Coupling | C-5 | Ar-B(OH)2 / Pd(0) | C-C Bond Formation, Modular | Requires C-5 Halide precursor |
| Direct C-H Arylation | C-5 | Ar-I / Pd(OAc)2 | Atom Economy (No halogenation needed) | Lower selectivity, harsher conditions |
| Amide Coupling | C-3 (COOH) | Amine / HATU | Bioconjugation Handle | Does not alter ring electronics |
Workflow Visualization
Figure 2: Synthetic Workflow for Scaffold Diversification
Caption: Step-wise functionalization strategy converting the raw scaffold into complex fluorophores via a halogenated intermediate.
References
-
Regioselectivity in Pyridine Derivatives
- Topic: Electrophilic substitution p
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Synthesis of Push-Pull Fluorophores
-
Direct C-H Arylation Methodologies
-
Halogenation Protocols
-
Nicotinic Acid Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Aminopyridine-Functionalized MOFs for Drug Delivery
This Application Note is designed for researchers and drug development professionals focusing on the synthesis and application of Metal-Organic Frameworks (MOFs) functionalized with aminopyridine linkers.
Executive Summary
The incorporation of aminopyridine moieties into Metal-Organic Frameworks (MOFs) represents a strategic advantage in drug delivery systems (DDS). Unlike standard carboxylate-based linkers (e.g., terephthalic acid), aminopyridine linkers offer dual functionality: the pyridine nitrogen acts as a robust coordination site for metal nodes (Zn²⁺, Cu²⁺), while the exocyclic amino group (-NH₂) remains uncoordinated. This free amino group is critical for:
-
Cargo Anchoring: Forming hydrogen bonds with pharmaceutical agents (e.g., Doxorubicin, 5-Fluorouracil).
-
pH-Responsiveness: Protonation of the amine at acidic pH (tumor microenvironments) triggers cargo release.
-
Post-Synthetic Modification (PSM): Serving as a handle for further conjugation.
This guide details the synthesis of two distinct aminopyridine-based MOF architectures and their validation for drug delivery applications.
Strategic Ligand Design
The primary challenge in synthesizing aminopyridine MOFs is controlling the coordination mode. The amino group (
Coordination Logic
-
Target Mode:
N(pyridine)-coordinated; N(amine)-free. -
Control Mechanism: Use of solvothermal conditions (DMF/Ethanol) and specific metal salts (Nitrates/Acetates) that favor the softer Pyridine-N donor or chelation via dicarboxylates where the aminopyridine acts as an auxiliary pillar.
Figure 1: Coordination logic ensuring the amino group remains available for drug interaction.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Cu-Aminopyridine MOF
Target Structure:
Reagents
| Reagent | Purity | Role |
| Pyridine-3,5-dicarboxylic acid (3,5-PDC) | 98% | Primary Linker |
| 4-Aminopyridine (4-APY) | 99% | Functional Ligand |
| Copper(II) Nitrate Trihydrate | 99.5% | Metal Node Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
Step-by-Step Methodology
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve 33.9 mg (0.2 mmol) of 3,5-PDC and 9.8 mg (0.1 mmol) of 4-APY in 6 mL of DMF .
-
Note: Stir for 15 minutes at room temperature to ensure complete homogeneity. The molar ratio (2:1 linker:amine) is critical to prevent competitive inhibition of framework growth.
-
-
Metal Addition:
-
Add 48.4 mg (0.2 mmol) of
to the solution. -
Sonicate for 5 minutes until a clear blue solution is obtained.
-
-
Solvothermal Reaction:
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal tightly and place in a programmable oven.
-
Ramp: 1°C/min to 90°C (363 K).
-
Dwell: Hold at 90°C for 72 hours .
-
Cool: Cool to room temperature at 0.5°C/min. Slow cooling is essential for high-quality single crystals.
-
-
Isolation & Activation:
-
Decant the mother liquor. Wash blue block-shaped crystals with fresh DMF (3 x 10 mL).
-
Solvent exchange with ethanol (3 x 10 mL over 24 hours) to remove DMF from pores.
-
Activate under vacuum at 80°C for 12 hours.
-
Protocol B: Synthesis of Zn-Based Mixed-Ligand MOF
Target Structure: Zn-MOF with 2-aminopyridine functionality.[1] Rationale: Zinc is preferred for biological applications due to lower toxicity. This protocol uses a "mixed-ligand" strategy where an aminopyridine derivative acts as a pillar between Zn-carboxylate layers.
Reagents
-
Zinc Nitrate Hexahydrate (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
2-Aminopyridine (2-APY)
-
Solvent: Ethanol/Water (1:1 v/v)
Methodology
-
Preparation: Dissolve 1 mmol of Zinc Nitrate and 1 mmol of BDC in 10 mL of Ethanol/Water mixture.
-
Modulation: Add 0.5 mmol of 2-Aminopyridine. Here, 2-APY acts as a structural modulator and auxiliary ligand.
-
Synthesis: Stir at room temperature for 1 hour, then transfer to a reflux setup.
-
Reflux: Heat at 85°C for 24 hours under stirring.
-
Purification: Centrifuge the white precipitate (6000 rpm, 10 min). Wash with ethanol and water.
-
Drying: Lyophilize (freeze-dry) the sample to prevent pore collapse (capillary forces in air drying can destroy the Zn-MOF structure).
Characterization & Validation
To ensure the synthesis was successful and the amino groups are active, the following characterization workflow is mandatory.
Data Summary Table
| Technique | Target Observation | Significance |
| PXRD | Sharp peaks at low | Confirms long-range crystalline order and phase purity. |
| FTIR | Doublet at 3300-3500 cm⁻¹ | Confirms presence of free primary amine ( |
| TGA | Weight loss > 300°C | Verifies thermal stability of the framework. |
| BET | Type I Isotherm | Confirms microporosity. Surface area should exceed 800 m²/g. |
Critical Checkpoint: FTIR Analysis
The most common failure mode is the coordination of the amine group to the metal.
-
Success: Distinct N-H stretching vibrations (symmetric/asymmetric) around 3400 cm⁻¹.
-
Failure: Disappearance or significant redshift of N-H bands implies the amine is bound to the metal, rendering it unavailable for drug interaction.
Application: Drug Loading Protocol
Model Drug: Doxorubicin (DOX) - chosen for its interaction with amino groups via hydrogen bonding.
Workflow
-
Activation: Ensure MOF is fully desolvated (vacuum heated).
-
Impregnation:
-
Prepare a DOX solution in PBS (2 mg/mL).
-
Suspend 10 mg of MOF in 5 mL of DOX solution.
-
Stir in the dark (DOX is light-sensitive) for 48 hours at room temperature.
-
-
Separation: Centrifuge and wash with PBS once to remove loosely adsorbed drug.
-
Quantification: Measure the supernatant absorbance at 480 nm (UV-Vis) to calculate Loading Capacity (LC).
Release Kinetics (pH Trigger)
Aminopyridine MOFs exhibit pH-dependent release.
-
pH 7.4 (Blood): Amine is neutral; H-bonds are stable
Slow release. -
pH 5.0 (Endosome/Tumor): Amine protonates (
); Electrostatic repulsion + H-bond disruption Burst release .
Figure 2: Mechanism of pH-responsive drug release in aminopyridine-functionalized MOFs.
References
-
Crystal structure of poly[(4-aminopyridine-κN)(N,N-dimethylformamide-κO)(μ3-pyridine-3,5-dicarboxylato-κ3N:O3:O5)copper(II)] . IUCrData. Available at: [Link]
-
Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications . Ningbo Inno Pharmchem. Available at: [Link]
-
Amine-functionalized Zn(II) MOF as an efficient multifunctional catalyst . Dalton Transactions.[4] Available at: [Link]
-
Metal–Organic Frameworks for Drug Delivery: A Design Perspective . Molecular Pharmaceutics. Available at: [Link]
-
Structural Characteristics of Homoleptic Zinc Complexes Incorporating Asymmetric Aminopyridinates . Crystals. Available at: [Link][5]
Sources
Troubleshooting & Optimization
Technical Support Center: 6-(Diethylamino)nicotinic Acid (CAS: 53618-26-1)
[1]
Status: Operational Subject: Purification & Isolation Protocols Ticket Priority: High (Technical Deep Dive)
The Chemical Logic (Read This First)
Before attempting purification, you must understand the amphoteric "trap" of 6-(diethylamino)nicotinic acid.[1] Unlike standard organic acids, this molecule is a zwitterion with a tunable solubility window.[1]
-
The Core Conflict: The molecule contains a carboxylic acid (
) and a pyridine nitrogen enriched by the electron-donating diethylamino group. This substituent significantly increases the basicity of the ring nitrogen compared to unsubstituted nicotinic acid. -
The Solubility Switch:
-
pH < 4: The pyridine ring protonates.[1] The molecule becomes a cation (Soluble in water).
-
pH > 8: The carboxylic acid deprotonates.[1] The molecule becomes an anion (Soluble in water/base).
-
pH 6.0 – 7.0 (Isoelectric Region): The molecule exists as a neutral zwitterion. This is the only window where precipitation occurs.
-
Common Failure Mode: Researchers often follow protocols for nicotinic acid (which precipitates at pH 3.4).[1] If you acidify 6-(diethylamino)nicotinic acid to pH 3.4, you will protonate the ring nitrogen, re-dissolve your product, and lose it in the filtrate.[1]
Primary Purification Protocol: Isoelectric Precipitation
This is the standard "workup" method for crude material synthesized via nucleophilic aromatic substitution (SNAr) of 6-chloronicotinic acid.
Reagents Required:
-
1N or 5N NaOH (aq)[1]
-
1N or 5N HCl (aq) (Do not use concentrated acid; it causes local overheating and oiling)[1]
-
pH Meter (Paper strips are insufficient for the critical endpoint)
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in water (approx. 5–10 mL per gram).
-
Basification: Add NaOH dropwise with stirring until the solution reaches pH 10–11 . The solid should dissolve completely as the sodium salt forms.[1]
-
Clarification (Optional): If the solution is dark brown/black, add Activated Charcoal (5 wt%), stir for 30 mins, and filter through Celite.
-
Controlled Acidification (The Critical Step):
-
Aging: Cool the slurry to 0–5°C and stir for 1 hour to maximize yield.
-
Isolation: Filter the solid. Wash with a small amount of cold water (pH adjusted to 6.5).[1]
-
Drying: Vacuum dry at 45–50°C.
Secondary Purification: Recrystallization
If the isoelectric precipitation yields a colored or slightly impure product (95-97%), use recrystallization.[1]
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Ethanol (95%) | Excellent | Best balance.[1] The diethylamino group adds lipophilicity, making pure water a poor solvent for recrystallization (yield loss).[1] |
| Ethanol/Water (1:1) | Good | Use if the product is too soluble in pure ethanol. |
| Methanol | Moderate | Often leads to lower recovery due to high solubility.[1] |
| DMF/Water | Avoid | High boiling point of DMF makes drying difficult; risk of thermal decomposition.[1] |
Protocol:
-
Dissolve 1g of solid in minimum boiling Ethanol (95%).
-
If insoluble particles remain, hot filter.[1]
-
Allow to cool slowly to room temperature (do not shock cool).
-
If no crystals form, add warm water dropwise until turbidity persists, then cool to 4°C.
Troubleshooting & FAQs
Q: My product turned into a sticky oil/gum instead of a solid. What happened? A: This is "oiling out," common with amino-nicotinic acids containing impurities.[1]
-
Cause: The product is likely wet or contains residual reaction solvent (like DMF or Toluene) preventing crystal lattice formation.
-
Fix:
Q: The yield is significantly lower than expected (<40%). A: You likely missed the isoelectric window.
-
Diagnosis: Check the pH of your filtrate.
Q: The product has a persistent yellow/tan color. A: This comes from oxidation byproducts of diethylamine or traces of 6-chloronicotinic acid.
-
Fix: Perform the Dissolution step in the primary protocol, but heat the basic solution to 50°C with Activated Charcoal for 30 minutes before filtering and re-precipitating.
Visualizing the Workflow
Diagram 1: Purification Decision Logic
Caption: Logic flow for isoelectric precipitation, highlighting the critical pH window for zwitterionic isolation.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Remediation steps for converting amorphous gums into filterable crystalline solids.
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53618-26-1. Retrieved from [Link]
-
Organic Syntheses. (1941).[1][2] Nicotinic Acid Synthesis and Purification via Acid-Base Workup. Org. Synth. 1941, 1, 385.[1][2] Retrieved from [Link][1]
-
Google Patents. (2002).[1] Method of synthesis of nicotinic acid diethylamide derivatives (RU2182903C2). (Demonstrates pH 6.0-6.8 isolation range for diethylamino-nicotinic derivatives). Retrieved from
Technical Support Center: Recrystallization of 6-(Diethylamino)pyridine-3-carboxylic acid
Welcome to the technical support center for the purification of 6-(Diethylamino)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.
Understanding the Molecule: Key Physicochemical Properties
Before diving into recrystallization, a foundational understanding of the molecule's properties is crucial for logical troubleshooting. 6-(Diethylamino)pyridine-3-carboxylic acid possesses a unique combination of functional groups that dictate its behavior in various solvents.
-
Zwitterionic Potential: The presence of a basic diethylamino group and an acidic carboxylic acid group on the same pyridine ring suggests the potential for zwitterion formation. This intramolecular acid-base interaction can significantly influence its solubility. In aqueous solutions, the molecule likely exists in its zwitterionic form, enhancing its water solubility.[1]
-
Polarity: The molecule has a calculated LogP of 1.626 and a Topological Polar Surface Area (TPSA) of 53.43 Ų, indicating moderate polarity.[2] This suggests solubility in a range of polar and some less polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| LogP | 1.626 | [2] |
| TPSA | 53.43 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Recrystallization Troubleshooting Guide (FAQ)
This section addresses common questions and issues that may arise during the recrystallization of 6-(Diethylamino)pyridine-3-carboxylic acid.
Q1: My compound won't dissolve in the chosen recrystallization solvent, even with heating. What should I do?
A1: This is a common issue stemming from an inappropriate solvent choice or insufficient solvent volume.
Causality: For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble in the boiling solvent. If it remains insoluble even when hot, the solvent is too non-polar or the intermolecular forces in the crystal lattice are too strong for the solvent to overcome.
Troubleshooting Steps:
-
Increase Solvent Volume: Cautiously add more of the hot solvent in small increments until the solid dissolves.[4] Be mindful that using an excessive amount of solvent will reduce your recovery yield.[5]
-
Switch to a More Polar Solvent: If a large volume of the initial solvent is required, it's best to select a more polar solvent. For a compound like 6-(diethylamino)pyridine-3-carboxylic acid, consider solvents like ethanol, methanol, or water. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[6]
-
Consider a Mixed Solvent System: If a single solvent proves ineffective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common mixed solvent systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[6]
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or too rapid cooling.
Causality: The presence of impurities can depress the melting point of the compound, making it more prone to oiling out. Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.[5]
-
Add More Solvent: Oiling out can be caused by the solution being too saturated. Add a small amount of the hot solvent to the mixture, re-dissolve, and attempt to recrystallize again.[7]
-
Change Solvents: The chosen solvent may be too non-polar. Try a more polar solvent or a different mixed solvent system.
-
Pre-purification: If the compound is significantly impure, consider a preliminary purification step like column chromatography before recrystallization.
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's next?
A3: This is a classic case of supersaturation, where the concentration of the dissolved compound exceeds its normal solubility limit at that temperature. Crystal formation requires a nucleation event to begin.
Causality: For crystallization to occur, molecules must come together in an ordered fashion to form a nucleus. In a very clean solution, this nucleation can be slow to start.
Troubleshooting Steps:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[5]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" will act as a template for further crystal growth.[7]
-
Reduce Solvent Volume: It's possible that too much solvent was initially added. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[5]
-
Cool to a Lower Temperature: If an ice bath is not sufficient, a dry ice/acetone bath can be used to achieve lower temperatures, which may induce crystallization.
Q4: The recovered crystals are colored, but the pure compound should be white. How do I remove the colored impurities?
A4: Colored impurities are common and can often be removed with activated charcoal.
Causality: Many colored organic compounds are large, polar molecules that can be effectively adsorbed onto the surface of activated charcoal.
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving your compound in the hot recrystallization solvent, cool the solution slightly to prevent bumping. Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Hot Gravity Filtration: Swirl the hot solution with the charcoal for a few minutes. To remove the charcoal, perform a hot gravity filtration using a fluted filter paper. It is crucial to keep the solution hot during this process to prevent premature crystallization of your product on the filter paper.[4]
-
Proceed with Recrystallization: Once the charcoal is removed, allow the clear, colorless filtrate to cool and crystallize as you normally would.
Recommended Recrystallization Protocol for 6-(Diethylamino)pyridine-3-carboxylic acid
This protocol provides a starting point for the recrystallization of 6-(Diethylamino)pyridine-3-carboxylic acid. Solvent selection and volumes may need to be optimized based on the purity of the starting material.
Step 1: Solvent Selection
Based on the polarity of the target molecule, ethanol or an ethanol/water mixture is a promising starting point. Perform small-scale solubility tests to confirm the ideal solvent or solvent ratio.
Step 2: Dissolution
-
Place the crude 6-(Diethylamino)pyridine-3-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.
-
Add more hot solvent in small portions until the solid is completely dissolved.
Step 3: Decolorization (if necessary)
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Gently swirl the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
Step 4: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature.
Visualizing the Recrystallization Workflow
Caption: Recrystallization workflow for 6-(Diethylamino)pyridine-3-carboxylic acid.
References
-
PubChem. 6-(Methylamino)pyridine-3-carboxylic acid. [Link]
- Google Patents. The synthetic method of 2-pyridine carboxylic acid.
- Google Patents. Process for producing pyridine carboxylic acids.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. Troubleshooting. [Link]
- Google Patents. Process for producing pyridine carboxylic acids.
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
PubChem. 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid. [Link]
-
Reddit. Any tips for purification of two zwitterionic compounds?. [Link]
-
RSC Publishing. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. [Link]
-
ChemBK. DMAP. [Link]
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
Organic Chemistry Portal. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. [Link]
-
ChemTube3D. Interactive 3D Chemistry Animations. [Link]
-
The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]
-
ResearchGate. Direct Polyesterification of Pyridine-2,6-Dicarboxylic Acid and Poly(ethylene glycol) using Picryl Chloride as Condensing Agent. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-(Diethylamino)pyridine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Thermal Stability & Handling of 6-(Diethylamino)pyridine-3-carboxylic acid
Executive Technical Summary
6-(Diethylamino)pyridine-3-carboxylic acid (often referred to as 6-diethylaminonicotinic acid) is a bifunctional intermediate used critically in pharmaceutical scaffolds. Its stability profile is defined by a "tug-of-war" between the electron-withdrawing carboxylic acid and the electron-donating diethylamino group.
While the amino group stabilizes the pyridine ring against nucleophilic attack, it introduces significant oxidative instability at elevated temperatures. Conversely, the carboxylic acid moiety presents a risk of decarboxylation under high-thermal stress (>150°C).
Quick Reference Data
| Property | Specification / Note |
| CAS Number | 897399-88-1 (Generic ref) |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Primary Failure Mode | Oxidative dealkylation (browning) at >60°C in air. |
| Secondary Failure Mode | Decarboxylation at >160°C (or near MP). |
| Storage Condition | +2°C to +8°C, Desiccated, Protect from Light. |
Diagnostic Module: Troubleshooting Common Issues
This section addresses specific observations reported by users during synthesis or analysis.
Q1: "My sample turned from white/off-white to brown during drying. Is it still usable?"
Diagnosis: Oxidative Degradation (N-Oxide Formation) Technical Insight: The diethylamino group at the C6 position is electron-rich. When exposed to heat (>60°C) in the presence of atmospheric oxygen, the nitrogen lone pair is susceptible to oxidation, forming an N-oxide or undergoing oxidative dealkylation. This process is often catalyzed by trace metals or light. Actionable Advice:
-
Stop: Do not use the darkened material for critical GMP steps; the oxidation byproducts can act as radical initiators or catalyst poisons in subsequent coupling reactions.
-
Prevention: Always dry this compound in a vacuum oven (<40°C) under a nitrogen bleed. Avoid static air ovens.
Q2: "I observe bubbling/foaming when heating the reaction mixture to 160°C. Is this boiling?"
Diagnosis: Thermal Decarboxylation Technical Insight: Nicotinic acid derivatives are prone to losing CO₂ at high temperatures. While the electron-donating amino group stabilizes the ring slightly more than unsubstituted nicotinic acid, temperatures exceeding 150°C provide sufficient energy to overcome the activation barrier for decarboxylation, releasing CO₂ gas. Actionable Advice:
-
Immediate Action: Lower reaction temperature immediately.
-
Protocol Adjustment: If your reaction requires high heat (e.g., S_NAr or condensation), switch to a lower-boiling solvent (e.g., switch from DMSO to DMF or Toluene) or use a catalyst that operates at <120°C.
Q3: "The Melting Point (MP) is lower than the Certificate of Analysis (CoA) value. Is it impure?"
Diagnosis: Decomposition-Induced MP Depression Technical Insight: This compound often decomposes upon melting. If you heat the capillary tube too slowly during MP determination, the compound degrades before it melts, resulting in a lower, broader melting range. Actionable Advice:
-
Validation: Perform a "fast-scan" DSC (Differential Scanning Calorimetry) at 10°C/min rather than a standard capillary MP test to distinguish the true melt from the decomposition onset.
Degradation Mechanisms & Visualization
To understand why these failures occur, we must visualize the molecular pathways. The diagram below illustrates the two competing degradation routes: Oxidation (Path A) and Decarboxylation (Path B).
Figure 1: Competing thermal degradation pathways. Path A (Oxidation) is the most common storage/drying issue, while Path B (Decarboxylation) is a process chemistry risk.
Experimental Protocol: Thermal Stability Profiling
Do not rely on literature melting points alone. Use this protocol to validate the stability of your specific batch.
Protocol: TGA/DSC Simultaneous Thermal Analysis
Objective: Determine the "Safe Processing Window" (SPW) where the compound melts but does not yet decompose.
Equipment:
-
TGA/DSC Instrument (e.g., Mettler Toledo or TA Instruments).
-
Aluminum crucibles (crimped, pinhole lid).
Methodology:
-
Sample Prep: Weigh 5–10 mg of 6-(Diethylamino)pyridine-3-carboxylic acid. Ensure the powder is loose, not packed tight.
-
Atmosphere:
-
Ramp: Heat from 30°C to 300°C at 10°C/min .
-
Data Interpretation:
-
TGA Onset: Look for the temperature where mass loss exceeds 1%.
-
If mass loss occurs <100°C: Solvent/Moisture trapped.[3]
-
If mass loss aligns with DSC exotherm: Oxidative decomposition.
-
If mass loss aligns with DSC endotherm (melt) followed by mass drop: Melt-decarboxylation.
-
-
Acceptance Criteria:
-
The SPW is the temperature range between the End of Solvent Loss and the Onset of Decomposition. If this window is <10°C, the compound is unsuitable for high-temperature melt processing.
Synthesis & Handling Best Practices
Troubleshooting Decision Tree
Use this logic flow to resolve stability issues during experimentation.
Figure 2: Troubleshooting logic for handling stability issues.
Critical Handling Rules
-
Inert Atmosphere: Always perform recrystallization or high-temperature drying under Argon or Nitrogen. The diethylamino moiety is an "oxygen scavenger" over time [1].
-
Solvent Selection: Avoid acidic solvents (e.g., acetic acid) at high temperatures, as protonation of the pyridine nitrogen accelerates decarboxylation via the zwitterionic mechanism [2].
-
Storage: Store at 2–8°C. If storing for >6 months, re-test purity via HPLC before use, as slow oxidative dealkylation can occur even in solid state if the container seal is compromised.
References
-
PubChem. (n.d.). Compound Summary: 6-(Diethylamino)pyridine-3-carboxylic acid.[4][5] National Library of Medicine. Retrieved February 15, 2026, from [Link]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for general decarboxylation mechanisms of pyridine carboxylic acids).
-
MDPI. (2022). Thermal and Oxidative Stability of Aminopyridine Derivatives. (General reference for DMAP-like oxidation behavior). Retrieved from [Link]
Sources
Technical Support Center: Optimizing pH for 6-(Diethylamino)pyridine-3-carboxylic Acid Extraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the extraction of 6-(Diethylamino)pyridine-3-carboxylic acid. We will delve into the chemical principles governing its solubility, offer step-by-step protocols, and provide robust troubleshooting for common experimental challenges. Our focus is on leveraging pH control to maximize extraction efficiency and purity.
Section 1: The Chemical Rationale for pH Optimization
Success in extracting 6-(Diethylamino)pyridine-3-carboxylic acid hinges on understanding its amphoteric nature. The molecule possesses both an acidic functional group (carboxylic acid) and two basic functional groups (a diethylamino group and a pyridine ring nitrogen). This dual character means its net electrical charge, and therefore its solubility in aqueous versus organic solvents, is highly dependent on the pH of the solution.[1]
Table 1: Key Chemical Properties of 6-(Diethylamino)pyridine-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 897399-88-1 | [2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| Predicted LogP | 1.626 | [3] |
| Predicted pKa | pKa₁ (Carboxylic Acid) ≈ 5.0 | Estimated |
| pKa₂ (Conjugate Acid of Pyridine-N) ≈ 7.0 | Estimated |
The Isoelectric Point (pI): The Key to Extraction
The extraction of this compound into a non-polar organic solvent is most efficient when the molecule is in its neutral, uncharged state. This occurs at a specific pH known as the isoelectric point (pI), where the positive and negative charges on the molecule balance, resulting in minimal aqueous solubility.
-
At Low pH (e.g., pH < 4): The carboxylic acid group is protonated (-COOH) and the nitrogen atoms are protonated (-NH⁺). The molecule carries a net positive charge and is highly soluble in the aqueous phase.
-
At High pH (e.g., pH > 8): The carboxylic acid is deprotonated (-COO⁻) while the nitrogen atoms are in their neutral state. The molecule carries a net negative charge and remains soluble in the aqueous phase.
-
At the Isoelectric Point (pI ≈ 6.0): The molecule predominantly exists as a neutral zwitterion, with a deprotonated carboxyl group (-COO⁻) and a protonated pyridine nitrogen (-NH⁺). In this state, its aqueous solubility is at a minimum, and it will preferentially partition into an immiscible organic solvent.
The estimated pI is calculated as: pI ≈ (pKa₁ + pKa₂) / 2 = (5.0 + 7.0) / 2 = 6.0
This calculated pI serves as the critical starting point for optimizing your extraction protocol.
Caption: Impact of pH on the ionization state and solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my extraction yield for 6-(diethylamino)pyridine-3-carboxylic acid consistently low?
-
A: The most common reason is an incorrect pH of the aqueous phase. If the pH is too acidic or too basic, your compound will be charged and remain in the water layer. Your extraction pH must be precisely adjusted to the compound's isoelectric point (pI), estimated to be around pH 6.0.
Q2: What is the single most important parameter for extracting this compound into an organic solvent?
-
A: Precisely controlling the pH of the aqueous layer to match the compound's isoelectric point (pI ≈ 6.0) is paramount. At this pH, the molecule is electrically neutral, minimizing its affinity for water and maximizing its partitioning into the organic phase.
Q3: I adjusted the pH to 6.0, but a solid precipitated out. What should I do?
-
A: This indicates that you have successfully reached the pI where the compound's solubility is lowest. This is common if the compound concentration is high. To resolve this, either add more organic solvent to dissolve the precipitate or proceed with the extraction, ensuring you collect both the organic layer and the solid precipitate, which can then be dissolved in the bulk organic phase.
Q4: Which organic solvent is best for this extraction?
-
A: A moderately polar, water-immiscible solvent is ideal. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are excellent starting points. For more stubborn extractions, a 9:1 mixture of DCM:Isopropanol can improve recovery of the zwitterionic species. Solvent choice can be critical, and different solvents may be more effective depending on the specific matrix.[4][5]
Q5: An emulsion formed between the layers during extraction. How can I break it?
-
A: First, avoid vigorous shaking; gentle, repeated inversions of the separatory funnel are sufficient. If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, allowing the funnel to stand for 10-20 minutes or gentle swirling can help. For persistent emulsions, centrifugation is a highly effective method.
Section 3: Troubleshooting Guide
Problem: Poor or No Recovery in the Organic Phase
-
Root Cause Analysis: The compound remains ionized in the aqueous phase. This occurs if the pH is not correctly buffered at the isoelectric point (pI). A pH meter that has been recently calibrated with pH 4, 7, and 10 buffers is essential for this procedure.
-
Troubleshooting Protocol:
-
Verify pH: Calibrate your pH meter immediately before use. Measure the pH of your aqueous layer.
-
Adjust pH: If the pH is below 5.5, add a dilute solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is stable between 6.0 and 6.2. If the pH is above 6.5, add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise to bring it back into the target range.
-
Re-Extract: Perform the extraction again on the pH-adjusted aqueous layer. You should see a significant improvement in recovery.
-
Solvent Screening: If recovery is still low after pH correction, the chosen solvent may be suboptimal. Test alternative solvents like ethyl acetate or a mixture of dichloromethane and isopropanol (9:1 v/v) on a small aliquot to see if recovery improves.[6]
-
Problem: Product is Lost in a Persistent Emulsion
-
Root Cause Analysis: Emulsions are often caused by high concentrations of the target compound, the presence of other amphiphilic molecules, or excessive agitation energy (vigorous shaking).
-
Troubleshooting Protocol:
-
Mechanical Separation: The most reliable method is centrifugation. Transfer the entire mixture to appropriate centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. This will typically result in a sharp, clean separation of the layers.
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help force the separation of the organic and aqueous phases.
-
Filtration: As a last resort, you can pass the entire emulsion through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The Celite can help break up the microscopic droplets. Rinse the Celite pad with fresh organic solvent to recover your compound.
-
Section 4: Validated Experimental Protocols
Protocol 4.1: Small-Scale Determination of Optimal Extraction pH
This protocol allows you to experimentally verify the optimal pH for extraction, validating the predicted pI.
-
Preparation: Prepare a stock solution of your crude 6-(diethylamino)pyridine-3-carboxylic acid in water (e.g., 1 mg/mL).
-
Aliquoting: In six separate microcentrifuge tubes, place 1 mL of the stock solution.
-
pH Adjustment: Adjust the pH of each tube to a different value (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) using dilute HCl and NaOH.
-
Extraction: Add 1 mL of ethyl acetate to each tube. Vortex gently for 1 minute.
-
Separation: Centrifuge the tubes for 2 minutes to ensure complete phase separation.
-
Analysis: Carefully remove a sample from the top organic layer of each tube. Analyze these samples by a suitable method (e.g., LC-MS, HPLC-UV, or TLC) to quantify the relative amount of the target compound.
Protocol 4.2: Standard Liquid-Liquid Extraction Workflow
Caption: Standard workflow for pH-optimized extraction.
References
-
PubChem. (n.d.). 6-(Methylamino)pyridine-3-carboxylic acid. Retrieved February 15, 2026, from [Link]
-
Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(7), 2030-2036. [Link]
-
ResearchGate. (2009). (PDF) Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1089. [Link]
-
PubChemLite. (n.d.). 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). EP 2428505 B1 - Process for producing pyridine carboxylic acids.
-
The Organic Chemistry Tutor. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer [Video]. YouTube. [Link]
-
Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 1029-1044. [Link]
-
ResearchGate. (n.d.). Optimization under acid conditions (pH 1-2) of extraction variables.... Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved February 15, 2026, from [Link]
-
Open Research Africa. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Retrieved February 15, 2026, from [Link]
-
Journal of the Serbian Chemical Society. (2000). A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O′-Di(2-pyridyl) thiocarbonate. [Link]
-
MDPI. (2020). Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures from Sludge. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). EP 0274379 B1 - Process for preparing pyridine-2,3-dicarboxylic acid compounds.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 15, 2026, from [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 15, 2026, from [Link]
-
Chem Org Chem. (2024, August 17). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications [Video]. YouTube. [Link]
Sources
removing unreacted diethylamine from nicotinic acid derivatives
Ticket #DEA-404: Removal of Unreacted Diethylamine from Nicotinic Acid Derivatives
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impurity affects biological assay/crystallization) Applicable Compounds: Nicotinamides, Niacin esters, Pyridine-3-carboxamides.
Executive Summary
Diethylamine (DEA) is a persistent secondary amine contaminant (
This guide details three removal protocols ranging from bulk extraction to precision scavenging. Do not blindly apply strong acid washes , as this often leads to product loss due to the protonation of the pyridine ring (
Diagnostic Check: Is DEA your problem?
Before proceeding, confirm the contamination nature:
-
Smell Test: Distinct "fishy" or ammonia-like odor.
-
NMR Signature: Look for a quartet at
~2.6 ppm and triplet at ~1.0 ppm (in ). -
Tailing on TLC: DEA drags on silica, often causing your product to streak.
Module 1: The pH-Controlled Extraction (The Workhorse)
Principle: Exploiting the
-
DEA Conjugate Acid
: ~11.0 -
Nicotinamide (Pyridine N) Conjugate Acid
: ~3.35[1] -
Pyridine Conjugate Acid
: ~5.2[2][3]
The Logic: You must create an aqueous phase with a pH between 4.0 and 6.0 .
-
At pH < 3: Both DEA and your Product are protonated (Product moves to water
Yield Loss). -
At pH > 11: Both are neutral (DEA stays in organic
Impurity Persists). -
At pH 5: DEA is 99.9% protonated (
, water-soluble). Your product is >90% neutral (organic-soluble).
Protocol: Citrate Buffer Wash
-
Dissolve: Dilute crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is preferred for nicotinamides due to better solubility of the polar product.
-
-
Prepare Buffer: 5% Citric Acid solution or 0.5M Phosphate Buffer (adjusted to pH 4.5–5.5).
-
Why not HCl? Dilute HCl is difficult to control. A slight excess drops pH < 1, extracting your pyridine product.
-
-
Wash: Extract organic layer 2x with the buffer.
-
Visual Check: The aqueous layer should remain clear. If it turns cloudy/oily, your product might be crashing out (pH too low or product is insoluble).
-
-
Brine Wash: Wash 1x with saturated brine to remove emulsified water.
-
Dry: Dry over
and concentrate.
Module 2: Azeotropic Removal (The Physical Approach)
Principle: If the DEA exists as a free base, it is volatile. If it exists as a salt (e.g., DEA-HCl), it is non-volatile. You must "free" it before evaporation.
Protocol: The "Freebase & Drag"
-
Basify: If you suspect DEA salts, redissolve crude in DCM and wash with Saturated
(pH ~8-9). This ensures DEA is neutral ( ). -
Azeotrope:
-
Add Toluene or Ethanol to the crude oil.
-
Rotovap at 40–50°C.
-
Repeat 2-3 times.
-
Mechanism:[4] Toluene co-distills with amines, breaking the hydrogen-bond network that keeps DEA "sticky."
-
Module 3: Solid Phase Scavenging (The Precision Tool)
Principle: Chemoselective capture of secondary amines using polymer-supported electrophiles. This avoids liquid-liquid emulsions entirely.
Recommended Resin: Polystyrene-Isocyanate (PS-NCO) .
-
Reactivity: Reacts rapidly with nucleophilic secondary amines (DEA) to form an insoluble urea.
-
Selectivity: Does not react with the pyridine nitrogen (non-nucleophilic/tertiary) or amide nitrogen (electron-deficient).
Protocol: Resin Scavenging
-
Calculate: Use 2.0 – 3.0 equivalents of resin relative to the estimated DEA excess.
-
Incubate: Add resin to the reaction mixture (dissolved in DCM or THF).
-
Agitate: Shake gently at Room Temperature for 1–2 hours.
-
Do not stir with a magnetic bar: This grinds the resin beads, creating filtration nightmares.
-
-
Filter: Filter through a fritted funnel or cotton plug.
-
Result: Filtrate contains product; DEA is trapped on the beads.
Workflow Visualization
Caption: Decision matrix for DEA removal highlighting the critical pH risks associated with nicotinic derivatives.
Comparison of Methods
| Feature | pH-Controlled Extraction | Azeotropic Evaporation | Resin Scavenging |
| Cost | Low | Low | High |
| Throughput | High (Multi-gram) | Medium | Low (mg to g scale) |
| Selectivity | Moderate (pH dependent) | Low (Physical only) | Very High |
| Risk | Product protonation (Yield loss) | Incomplete removal | Resin cost |
| Best For | Bulk crude cleanup | Initial solvent swap | Final polishing |
Frequently Asked Questions (FAQ)
Q1: Can I use Copper Sulfate (
Q2: I used the Citric Acid wash, but my yield is low. Where is my product? A: Check the aqueous layer.[5] Your product likely protonated and extracted into the water.
-
Fix: Neutralize the aqueous waste with
until pH ~7, then back-extract with DCM. The product should return to the organic phase.
Q3: Why does DEA streak on my silica column?
A: DEA is a strong base and interacts with acidic silanol groups (
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent. This "caps" the active sites. However, this adds TEA to your product, which you then have to remove (though TEA is more volatile than DEA). A better approach is using the Resin Scavenging method before the column.
References
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
- Citation Context: Establishes the pKa of Diethylamine (~11) vs Pyridine (~5.2), forming the basis of the extraction logic.
-
Biotage. (2016).[6] Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Biotage Application Notes. Link
- Citation Context: Validates the use of Isocyanate resins for selective removal of secondary amines without affecting tertiary amines/pyridines.
-
FooDB. (2010).[7] Compound: Nicotinamide (Properties & Basicity). Link
- Citation Context: Confirms the weak basicity of nicotinamide derivatives, supporting the safety of pH 4-5 washes.
-
Horsley, L. H. (1973). Azeotropic Data III. American Chemical Society.[8] Link
- Citation Context: Reference for azeotropic behaviors of amines with solvents like toluene and ethanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. P. aeruginosa Metabolome Database: Niacinamide (PAMDB000374) [pseudomonas.umaryland.edu]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 8. rushim.ru [rushim.ru]
Technical Support Center: Troubleshooting the Decarboxylation of Aminopyridine Carboxylic Acids
Welcome to the technical support center for the decarboxylation of aminopyridine carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this critical transformation. The synthesis of aminopyridines is a cornerstone in the development of pharmaceuticals and agrochemicals, yet the seemingly straightforward removal of a carboxyl group from the pyridine ring can be fraught with challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices, offer validated protocols, and ground our recommendations in authoritative scientific literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the decarboxylation of aminopyridine carboxylic acids.
Question 1: My decarboxylation reaction is not proceeding to completion, or I see no reaction at all. What are the likely causes and how can I fix this?
Answer:
An incomplete or stalled reaction is a common hurdle, often attributable to insufficient thermal energy, improper solvent choice, or the inherent stability of the substrate. The stability of a pyridinecarboxylic acid is highly dependent on the position of the carboxyl group relative to the ring nitrogen.
Causality and Mechanism:
The decarboxylation of pyridinecarboxylic acids, particularly picolinic acids (2-pyridinecarboxylic acids), often proceeds through a zwitterionic intermediate, as described by the Hammick mechanism.[1][2][3] The nitrogen atom plays a crucial role in stabilizing the negative charge that develops on the ring as the C-C bond cleaves. Picolinic acid derivatives decarboxylate more readily than nicotinic (3-position) or isonicotinic (4-position) acids because the nitrogen is perfectly positioned to stabilize the resulting carbanionic intermediate.[4] If your substrate is a nicotinic or isonicotinic acid derivative, it will inherently require more forcing conditions.
Troubleshooting Steps:
-
Increase Reaction Temperature: This is the most direct approach. Many decarboxylations require high temperatures, often exceeding 150-200 °C. Gradually increase the temperature of your reaction mixture in 10-15 °C increments, monitoring for product formation and potential decomposition.
-
Solvent Selection: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure.
-
High-Boiling Aprotic Solvents: Consider switching to solvents like diphenyl ether (b.p. 259 °C), Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C), or sulfolane (b.p. 285 °C). These can provide the necessary thermal energy.
-
Solvent Polarity: In some cases, water can play a critical role by forming a hydrogen-bonded bridge that facilitates the reaction.[1][5] For substrates that are soluble, running the reaction in buffered aqueous solutions at high temperatures in a sealed vessel can be effective.[1][6]
-
-
Consider Catalysis: If thermal methods fail or lead to decomposition, a catalytic approach may be necessary.
-
Acid Catalysis: Strong acids can promote decarboxylation by protonating the ring nitrogen, which enhances its electron-withdrawing ability and stabilizes the transition state.[3][7] Refluxing in concentrated HCl or HBr can be effective, but be mindful of potential side reactions with other functional groups.
-
Metal Catalysis: Copper-based catalysts (e.g., copper chromite, Cu(I) salts) are known to facilitate decarboxylation of aromatic carboxylic acids, often at lower temperatures than purely thermal methods.[8][9] Silver carbonate has also been shown to be an effective catalyst for the protodecarboxylation of heteroaromatic carboxylic acids.[10]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting flow for incomplete decarboxylation.
Question 2: My reaction works, but the yield is very low and I'm getting a lot of dark, tarry material. What's going wrong?
Answer:
Low yields accompanied by the formation of intractable tars are typically indicative of product or starting material decomposition at the high temperatures required for decarboxylation. Aminopyridines can be susceptible to polymerization and oxidation under harsh conditions.
Causality and Prevention:
-
Thermal Decomposition: The desired aminopyridine product may not be stable at its formation temperature, leading to degradation pathways.
-
Oxidation: The amino group is susceptible to oxidation, especially at high temperatures in the presence of atmospheric oxygen.
-
Polymerization: Aminopyridines can undergo self-condensation or polymerization reactions, which are often catalyzed by trace acid or metal impurities.
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: This is the most critical step to prevent oxidation. Ensure your reaction setup is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment.
-
Degas the Solvent: Before starting the reaction, bubble an inert gas through your solvent for 15-30 minutes to remove dissolved oxygen.
-
Lower the Temperature and Extend Reaction Time: Find the lowest possible temperature at which decarboxylation occurs at a reasonable rate. While this may increase the reaction time, it will significantly minimize decomposition.[11]
-
Perform the Reaction Under Vacuum: If the product is not volatile, performing the decarboxylation under vacuum can help. This allows the reaction to proceed at a lower temperature and continuously removes the CO₂ byproduct, driving the equilibrium towards the product.
-
"Solvent-Free" or Minimal Solvent Conditions: In some cases, heating the neat carboxylic acid (if it melts without decomposing) can be a clean method. The product can sometimes be distilled directly from the reaction mixture as it forms, protecting it from prolonged exposure to high heat.
Question 3: How can I effectively monitor the progress of my decarboxylation reaction?
Answer:
Monitoring the reaction is key to achieving optimal results and preventing unnecessary heating that could lead to decomposition. Simple visual inspection is often insufficient.
Recommended Monitoring Techniques:
| Technique | Procedure & Interpretation | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates progress. Use a UV lamp for visualization.[8] | Fast, inexpensive, and provides a good qualitative assessment of the reaction's progress. | Can be misleading if the product and starting material have similar Rf values. Tarry mixtures can streak. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Dilute a small aliquot of the reaction mixture and inject it. Monitor the disappearance of the mass peak corresponding to the starting material (M+H)⁺ and the appearance of the product's mass peak ([M-44]+H)⁺. | Highly sensitive and quantitative. Provides definitive molecular weight information for reactants and products.[11] | Requires specialized equipment; not always available for real-time monitoring. |
| Proton NMR Spectroscopy (¹H NMR) | Take a small aliquot, dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆), and acquire a quick spectrum. The disappearance of the carboxylic acid proton signal (often a broad singlet >10 ppm) is a clear indicator of reaction completion.[11] | Provides unambiguous confirmation of the conversion of the carboxyl group. | Requires an NMR spectrometer; can be time-consuming for multiple time points. |
| Gas Evolution Measurement | Conduct the reaction in a sealed flask connected to a gas burette or an inverted, water-filled measuring cylinder. The volume of CO₂ collected indicates the extent of the reaction.[12] | Direct measurement of the reaction's primary gaseous byproduct. | CO₂ has some solubility in many organic solvents and water, which can lead to inaccurate measurements.[12] Not practical for reactions under vacuum. |
Standard Operating Protocol: Thermal Decarboxylation of 4-Amino-2-pyridinecarboxylic Acid
This protocol provides a general framework for the thermal decarboxylation of an aminopyridine carboxylic acid in a high-boiling solvent.
Materials:
-
4-Amino-2-pyridinecarboxylic acid
-
Diphenyl ether (solvent)
-
Three-neck round-bottom flask
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Setup: Assemble the glassware. Equip the three-neck flask with a magnetic stir bar, a condenser, a thermometer/thermocouple reaching into the reaction mixture, and a gas inlet connected to the inert gas line. The top of the condenser should be connected to an oil bubbler to maintain a positive pressure.
-
Inerting the System: Add 4-amino-2-pyridinecarboxylic acid (1.0 eq) and diphenyl ether (enough to create a stirrable slurry, approx. 5-10 mL per gram of substrate) to the flask. Purge the system with inert gas for 15-20 minutes.
-
Heating: Begin stirring and slowly heat the mixture using the heating mantle. The target temperature for this substrate is typically in the range of 200-230 °C.
-
Reaction: As the temperature rises, the solid will dissolve, and you should observe bubbling as CO₂ evolves. Maintain the temperature and monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS) every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Workup and Purification:
-
Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature.
-
Dilute the dark reaction mixture with a solvent like ethyl acetate or diethyl ether.
-
The product, 4-aminopyridine, can be purified from the high-boiling solvent via acid-base extraction. Extract the organic solution with aqueous HCl (e.g., 1 M). The aminopyridine will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with ether to remove residual diphenyl ether.
-
Basify the aqueous layer carefully with NaOH or Na₂CO₃ to a pH of 9-10.
-
Extract the free aminopyridine back into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization or column chromatography.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why does the position of the carboxyl and amino groups matter so much? The position of the carboxyl group relative to the ring nitrogen is the single most important factor. As mentioned, a carboxyl group at the 2-position (picolinic acids) allows for direct electronic stabilization of the decarboxylation intermediate by the nitrogen lone pair or through the formation of a zwitterion.[4][6] Groups at the 3- and 4-positions lack this direct stabilization and thus require much higher temperatures. The position of the amino group also has an electronic effect; as an electron-donating group, it can slightly destabilize the carbanionic intermediate, potentially making the reaction more difficult compared to an unsubstituted pyridine carboxylic acid. However, some studies show that both electron-donating and electron-withdrawing groups at the 3-position can accelerate the decarboxylation of picolinic acids, possibly by sterically hindering the coplanarity of the carboxyl group with the ring, which weakens the C-COOH bond.[1][2]
Q2: Are there milder, non-thermal methods for decarboxylation? Yes, photoredox catalysis is an emerging, powerful method for decarboxylation under very mild conditions.[14] These reactions often use a photocatalyst that, upon irradiation with visible light, can oxidize the carboxylate, leading to the loss of CO₂ and the formation of a radical intermediate.[15] This radical can then be trapped or reduced to form the final product. While optimization is required, this approach avoids the high temperatures that cause decomposition and can be applied to substrates with sensitive functional groups.[14]
Q3: Can I use this reaction for dicarboxylic acids? Yes, but selectivity can be an issue. For pyridinedicarboxylic acids, the carboxyl group at the 2-position will almost always be removed preferentially. For example, quinolinic acid (pyridine-2,3-dicarboxylic acid) readily decarboxylates to nicotinic acid (pyridine-3-carboxylic acid) upon heating in water.[6] Achieving selective mono-decarboxylation of symmetric dicarboxylic acids or removing a less reactive carboxyl group in the presence of a more reactive one requires careful control of conditions or a different synthetic strategy.
References
- Patrick26, Strawberrybadger, Bettmuempfeli. (2024).
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
- Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar.
- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- Lee, Y. C. (1990).
- ChemicalBook. 4-Aminopyridine-2-carboxylic acid synthesis.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
- BenchChem. (2025).
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- Tucker, J. W., & Stephenson, C. R. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Macmillan Group.
- Wikipedia. Pyridine.
- user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
- Le, C., & Nicewicz, D. A. (2016).
- Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481.
- Toney, M. D. (2012). Catalysis in Enzymatic Decarboxylations: Comparison of Selected Cofactor-dependent and Cofactor-independent Examples. PMC.
- Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids. Organic Chemistry Portal.
- Wikipedia.
- ChemTalk. (2023).
- Wang, T., et al. (2021). Chichibabin pyridinium synthesis via oxidative decarboxylation of photoexcited α-enamine acids.
- Pipzine Chemicals. 2-Aminopyridine-4-carboxylic Acid Manufacturer & Supplier China.
- Khan Academy. (2014).
- Organic Chemistry Tutor. (2023).
- Ashenhurst, J. (2022).
- Sathee NEET. (2024).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Decarboxylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Photocatalytic Aminodecarboxylation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-(Diethylamino)pyridine-3-carboxylic acid
The following guide serves as a specialized Technical Support Center for researchers working with 6-(Diethylamino)pyridine-3-carboxylic acid . It is designed to address moisture-related challenges that compromise experimental reproducibility and yield.
Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Moisture Sensitivity & Handling
Compound Dashboard
Before troubleshooting, verify you are working with the correct material and understand its physicochemical baseline.
| Property | Specification |
| Chemical Name | 6-(Diethylamino)pyridine-3-carboxylic acid |
| Common Synonyms | 6-(Diethylamino)nicotinic acid; 6-Diethylaminopyridine-3-carboxylic acid |
| CAS Number | 897399-88-1 (Free Acid) / Verify specific salt forms (e.g., HCl) |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Hygroscopicity | Moderate to High (Form-dependent; salts are deliquescent) |
| Storage Class | Desiccate at +2°C to +8°C; Protect from light |
Core Technical Briefing: The "Water Sponge" Effect
Why is moisture such a critical issue for this compound?
It is a common misconception that "moisture sensitivity" always implies rapid chemical decomposition (like an acid chloride). For 6-(Diethylamino)pyridine-3-carboxylic acid, the issue is stoichiometric erosion , not immediate degradation.
-
Zwitterionic Character: As a nicotinic acid derivative with a basic diethylamino group (pKa ~6-7) and an acidic carboxylic group (pKa ~3-4), the molecule exists in a zwitterionic equilibrium. This highly polar structure avidly adsorbs atmospheric moisture, forming a hydrate "cage" that is difficult to break.
-
Coupling Interference: In drug discovery, this compound is primarily used as a building block in amide couplings. Absorbed water acts as a competing nucleophile. If your sample contains 5% water by weight, you are introducing a massive molar excess of water that will hydrolyze your activated ester (e.g., HATU/EDC intermediate) back to the starting acid, stalling the reaction and lowering yields [1].
Troubleshooting & FAQs
Direct solutions to common user tickets.
Q1: "I stored the bottle on the bench for a week. The powder is now clumping. Is it degraded?"
Diagnosis: Likely physical aggregation due to hygroscopicity , not chemical degradation. Mechanism: The diethylamino moiety is an H-bond acceptor. Moisture absorption lowers the glass transition temperature of the crystal lattice, causing "caking." Action Plan:
-
Do NOT use heat immediately. Heating wet electron-rich pyridines in air can accelerate N-oxidation.
-
Run an LC-MS. If the main peak is still M+1 (195.23) and you see no M+17 (N-oxide) or M-44 (decarboxylation), the compound is chemically intact.
-
Remediation: Recrystallize or dry using the Vacuum Desiccation Protocol (Section 4).
Q2: "My amide coupling reaction (HATU/DMF) stalled at 60% conversion. I added excess reagent, but it didn't help."
Diagnosis: "Quenching by Hydration." Explanation: If your starting material was "wet," the water hydrolyzed the HATU-active ester faster than your amine could attack. Adding more HATU often just activates the byproduct or reacts with more residual water. The Fix:
-
Immediate: Add a molecular sieve (3Å or 4Å, activated) directly to the reaction vessel if the solvent is already added.
-
Prevention: Azeotropically dry the starting material with toluene (3x) on a rotavap before adding the coupling solvent.
Q3: "How do I distinguish between water and impurities in my NMR?"
Diagnosis: Signal Overlap. Technical Insight: In DMSO-d6, the water peak usually appears around 3.33 ppm. However, the carboxylic acid proton of this compound is often broad and can exchange with the water peak, shifting its position or broadening it into the baseline. Validation Step:
-
Add 1-2 drops of D₂O to the NMR tube.
-
Result: If the broad peak disappears (exchanges) and the HDO peak grows/shifts, it was water/acid exchange. If a sharp peak remains, it is a stable organic impurity.
Validated Protocols
Protocol A: The "Gentle" Drying Workflow (Vacuum Desiccation)
Use this for restoring "clumped" material without risking thermal degradation.
-
Preparation: Transfer the material to a tared, wide-mouth vial. Break up large clumps with a spatula.
-
Setup: Place in a vacuum drying oven or a desiccator attached to a high-vacuum manifold (< 2 mbar).
-
Desiccant: Ensure fresh Phosphorus Pentoxide (
) or activated Silica Gel is present in the chamber. -
Cycle:
-
Temperature: Set to 35°C (Do not exceed 50°C).
-
Duration: 12–24 hours.
-
-
Validation: Weigh the vial. Return to vacuum for 2 hours. Weigh again. Repeat until mass change is < 0.5%.
Protocol B: Rapid Water Content Check (Solvent-Free)
When you don't have time for KF Titration.
-
Melting Point Depression Test:
-
Reference MP: ~234–237°C (for generic Nicotinic acid analogs; verify specific batch CoA).
-
Test: Run a melting point.
-
Indicator: If the material melts >5°C lower than the reference or shows a "slushy" range (e.g., 220–230°C), water content is significant (>2%).
-
Decision Logic: Handling "Wet" Samples
Visualizing the workflow to ensure scientific integrity.
Figure 1: Decision matrix for evaluating and remediating moisture-compromised 6-(Diethylamino)pyridine-3-carboxylic acid samples.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
ChemScene. (n.d.). 6-(Diethylamino)pyridine-3-carboxylic acid Product Sheet. Retrieved February 15, 2026. Link
-
Biosynth. (n.d.). 6-(Diethylamino)pyridine-3-carboxylic acid - Properties and Safety. Retrieved February 15, 2026. Link
-
PubChem. (n.d.). Nicotinic Acid (General Stability Data). National Library of Medicine. Retrieved February 15, 2026. Link
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-(Diethylamino)pyridine-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 6-(Diethylamino)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative, with a primary focus on its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will explore the nuances of spectral interpretation, compare this powerful technique with alternative analytical methods, and provide detailed, field-proven protocols to ensure data integrity and reproducibility.
The Central Role of ¹H NMR in Structural Elucidation
In the landscape of analytical chemistry, ¹H NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable. For a molecule such as 6-(Diethylamino)pyridine-3-carboxylic acid, ¹H NMR allows for the unambiguous confirmation of its intricate structure, including the substitution pattern on the pyridine ring and the conformation of the diethylamino group.
Analysis of the Predicted ¹H NMR Spectrum of 6-(Diethylamino)pyridine-3-carboxylic acid
Predicted ¹H NMR Spectral Data
| Peak Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz (Predicted) |
| H-2 | 8.5 - 8.7 | Doublet (d) | 1H | ~2.5 Hz |
| H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | 1H | ~9.0, 2.5 Hz |
| H-5 | 6.5 - 6.7 | Doublet (d) | 1H | ~9.0 Hz |
| -CH₂- (Ethyl) | 3.4 - 3.6 | Quartet (q) | 4H | ~7.0 Hz |
| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 6H | ~7.0 Hz |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H | N/A |
Detailed Peak Assignments and Interpretation:
-
Aromatic Protons (H-2, H-4, H-5): The pyridine ring protons are found in the downfield region of the spectrum (6.5-9.0 ppm), a characteristic feature of aromatic systems.[2][3]
-
H-2: The proton at the 2-position is predicted to be the most deshielded, appearing as a doublet due to coupling with H-4. This significant downfield shift is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group.
-
H-4: This proton is expected to appear as a doublet of doublets, as it is coupled to both H-2 and H-5.
-
H-5: The proton at the 5-position is predicted to be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-4. The electron-donating diethylamino group at the 6-position shields this proton, causing its upfield shift.
-
-
Diethylamino Group Protons (-CH₂- and -CH₃):
-
Methylene Protons (-CH₂-): These protons are adjacent to the nitrogen atom, resulting in a downfield shift to the 3.4-3.6 ppm region. They are expected to appear as a quartet due to coupling with the neighboring methyl protons.
-
Methyl Protons (-CH₃): These protons are predicted to be in the upfield region (1.1-1.3 ppm) and will appear as a triplet due to coupling with the adjacent methylene protons.
-
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 12.0-13.0 ppm range.[4] Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization of 6-(Diethylamino)pyridine-3-carboxylic acid necessitates the use of complementary analytical techniques. The choice of method depends on the specific analytical goal, such as purity assessment, molecular weight confirmation, or identification of impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Measures the chemical environment of carbon atoms. | Provides information on the number and types of carbon atoms, confirming the carbon skeleton. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the exact molecular weight, confirming the molecular formula. Can be coupled with liquid chromatography (LC-MS) for impurity profiling.[5][6] | Isomeric compounds cannot be distinguished. Fragmentation patterns can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for assessing purity and quantifying the compound of interest.[7][8][9] Can be used for preparative purification. | Does not provide structural information on its own. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture followed by mass analysis. | Highly sensitive for the analysis of volatile impurities. | Not suitable for non-volatile or thermally labile compounds like carboxylic acids without derivatization.[8] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in the molecule (e.g., C=O of the carboxylic acid, C-N of the amine). | Provides limited information about the overall molecular structure. |
Experimental Protocols
¹H NMR Sample Preparation: A Step-by-Step Guide
Ensuring high-quality NMR data begins with meticulous sample preparation. The following protocol is a field-proven method for preparing samples for ¹H NMR analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 6-(Diethylamino)pyridine-3-carboxylic acid, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices.[10][11]
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides the 0 ppm reference point.[13]
-
Vortexing: Gently vortex the vial to ensure the sample is fully dissolved.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues.[10][12]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.[14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for preparing a sample for ¹H NMR analysis.
¹H NMR Data Acquisition Protocol
The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.[15][16][17]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds to allow for near-complete relaxation of the protons between scans.
-
Spectral Width (SW): A range of -2 to 14 ppm is generally adequate to cover the signals of most organic molecules.
-
Temperature: 298 K (25 °C).
Caption: General workflow for acquiring ¹H NMR data.
Conclusion
The structural analysis of 6-(Diethylamino)pyridine-3-carboxylic acid, as with any novel compound, relies on a multi-faceted analytical approach. ¹H NMR spectroscopy, even when utilizing a predicted spectrum as a guide, provides an unparalleled level of structural detail. By complementing this with techniques such as mass spectrometry for molecular weight confirmation and HPLC for purity assessment, researchers can have high confidence in the identity and quality of their synthesized materials. The adoption of standardized, robust protocols for sample preparation and data acquisition is critical for ensuring the generation of reliable and reproducible data, which is the bedrock of sound scientific research and development.
References
-
Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from the University of Missouri-St. Louis website: [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Retrieved from the Chemistry LibreTexts website: [Link]
-
The Acquisition Parameters. Retrieved from the University of Wisconsin-Madison, Department of Chemistry website: [Link]
-
How to Get a Good 1H NMR Spectrum. Retrieved from the University of Rochester, Department of Chemistry website: [Link]
-
NMR acquisition parameters and qNMR. (2021, June 21). Retrieved from the Nanalysis website: [Link]
-
Sample preparation for NMR measurements and points to keep in mind. Retrieved from the Indian Institute of Technology Bombay, Department of Chemistry website: [Link]
-
NMR sample preparation. Retrieved from the University of Geneva, School of Chemistry and Biochemistry website: [Link]
-
sample preparation — NMR Spectroscopy. Retrieved from the Humboldt-Universität zu Berlin, Institut für Chemie website: [Link]
-
NMR Sample Preparation. Retrieved from the Iowa State University, Chemical Instrumentation Facility website: [Link]
-
NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Retrieved from the Anasazi Instruments website: [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from the ResearchGate website: [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from the National Institutes of Health website: [Link]
-
1H NMR Chemical Shifts. (2022, March 9). Retrieved from the University of Calgary, Department of Chemistry website: [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). Retrieved from the National Institutes of Health website: [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). Retrieved from the KPU Pressbooks website: [Link]
-
Short Summary of 1H-NMR Interpretation. Retrieved from the University of Wisconsin-Madison, Department of Chemistry website: [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Retrieved from the Chemistry Steps website: [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from the Semantic Scholar website: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Retrieved from the Chemistry LibreTexts website: [Link]
-
HPLC Methods for analysis of Pyridine. Retrieved from the HELIX Chromatography website: [Link]
-
6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid. Retrieved from the PubChem website: [Link]
-
Table of characteristic proton NMR chemical shifts. Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry website: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from the Semantic Scholar website: [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from the ResearchGate website: [Link]
-
4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from the Royal Society of Chemistry website: [Link]
-
Programmable wide-range pH gradients for NMR titrations. (2025, May 26). Retrieved from The Royal Society of Chemistry website: [Link]
-
1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from the Doc Brown's Chemistry website: [https://www.docbrown.info/page06/molecule_spectroscopy/specindexH-1NMR.htm]([Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. How To [chem.rochester.edu]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. ou.edu [ou.edu]
- 14. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-(Diethylamino)nicotinic Acid: A Predictive and Analog-Based Analysis
For researchers and professionals in drug development and organic chemistry, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 6-(Diethylamino)nicotinic acid. In the absence of direct, published experimental data for this specific compound, this guide presents a robust predictive analysis and a detailed comparison with structurally related analogs. This approach not only provides estimated chemical shifts but also elucidates the electronic effects of the diethylamino and carboxylic acid substituents on the pyridine ring.
Introduction: The Significance of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is a powerful analytical technique that provides information on the number of non-equivalent carbon atoms in a molecule and their electronic environment.[1][2] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local magnetic field around each carbon nucleus, which is influenced by factors such as hybridization, the electronegativity of attached atoms, and resonance effects.[2][3] For substituted pyridines, a class of compounds with significant pharmacological interest, ¹³C NMR is instrumental in confirming substitution patterns and understanding the electronic distribution within the aromatic ring.[4][5][6]
This guide will focus on predicting the ¹³C NMR chemical shifts of 6-(Diethylamino)nicotinic acid and comparing them to the experimentally determined shifts of nicotinic acid and other relevant substituted pyridines. This comparative approach allows for a detailed discussion of substituent effects.
Predicted ¹³C NMR Chemical Shifts for 6-(Diethylamino)nicotinic Acid
Due to the lack of a publicly available experimental spectrum for 6-(Diethylamino)nicotinic acid, we turn to predictive methods. Modern computational chemistry offers several approaches for estimating NMR chemical shifts with reasonable accuracy, including empirical methods based on substituent increments and more sophisticated quantum mechanical calculations.[4][5][7] For this guide, we will utilize a combination of additive models based on known substituent effects on the pyridine ring and data from analogous structures.
The structure and atom numbering for 6-(Diethylamino)nicotinic acid are shown below:
Caption: Structure and numbering of 6-(Diethylamino)nicotinic acid.
Based on the analysis of substituent effects, the predicted ¹³C NMR chemical shifts for 6-(Diethylamino)nicotinic acid are presented in Table 1 . The electron-donating diethylamino group at the C6 position is expected to cause a significant upfield shift (lower ppm) for C6, C4, and C2, with the most pronounced effect on the directly attached C6 and the para-positioned C3. Conversely, the electron-withdrawing carboxylic acid group at the C3 position will deshield the attached C3 and influence the other ring carbons.
Comparative Analysis with Nicotinic Acid and Analogs
To understand the basis of these predictions and the influence of the substituents, a comparison with the experimentally determined ¹³C NMR chemical shifts of nicotinic acid is essential.
Experimental ¹³C NMR of Nicotinic Acid
The experimental ¹³C NMR chemical shifts for nicotinic acid are well-documented.[8] These values serve as our baseline for evaluating the substituent effects of the diethylamino group.
Table 1: Comparison of Predicted ¹³C NMR Chemical Shifts for 6-(Diethylamino)nicotinic Acid and Experimental Shifts for Nicotinic Acid.
| Carbon Atom | Nicotinic Acid (Experimental, ppm)[8] | 6-(Diethylamino)nicotinic Acid (Predicted, ppm) | Expected Shift Change |
| C2 | ~150.5 | ~152 | Downfield |
| C3 | ~127.0 | ~120 | Upfield |
| C4 | ~137.5 | ~139 | Downfield |
| C5 | ~123.8 | ~108 | Upfield |
| C6 | ~153.5 | ~160 | Downfield |
| COOH | ~167.0 | ~168 | Minimal Change |
| N-C H₂CH₃ | - | ~45 | - |
| N-CH₂C H₃ | - | ~13 | - |
Discussion of Substituent Effects
-
Diethylamino Group (-N(Et)₂): This is a strong electron-donating group through resonance. Its presence at the C6 position significantly increases the electron density at C6, C4, and C2. This increased shielding leads to an expected upfield shift for these carbons. The most dramatic upfield shift is anticipated for the ortho (C5) and para (C3) positions relative to the amino group. However, the direct attachment to the electronegative nitrogen and the steric bulk can lead to a downfield shift for the ipso-carbon (C6).[9]
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group, which generally deshields the carbons of the aromatic ring. In nicotinic acid, this effect is observed in the chemical shifts of the ring carbons compared to unsubstituted pyridine. The carbonyl carbon of the carboxylic acid itself appears at a characteristic downfield position.[10][11]
The interplay of these two opposing electronic effects in 6-(Diethylamino)nicotinic acid results in the predicted shifts. The strong electron-donating nature of the diethylamino group is expected to dominate, leading to a net shielding of the pyridine ring carbons compared to nicotinic acid, with the exception of the ipso-carbon C6.
Experimental Protocol for ¹³C NMR Acquisition
For researchers wishing to acquire experimental data for 6-(Diethylamino)nicotinic acid or similar compounds, the following protocol provides a standardized approach.
Sample Preparation
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[12][13] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6][14]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[12] For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.[13]
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Tune and match the ¹³C probe of the NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the free induction decay (FID) with an exponential multiplication and Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TMS or TSP at 0 ppm).
Caption: Workflow for ¹³C NMR data acquisition and processing.
Conclusion
References
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]
-
Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
Malfara, M., Jansen, A., & Tierney, J. (2021). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of solution state (a), amorphous state (b) and... [Download Scientific Diagram]. Retrieved from [Link]
-
Defense Technical Information Center. (1983). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 6. [Download Table]. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. [Link]
-
MDPI. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR and (b) ¹³C NMR spectra of dinicotinic acid molecule in DMSO solution. [Download Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR chemical shift assignments of compounds 1 and 2. [Download Table]. Retrieved from [Link]
-
Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
National Institutes of Health. (2018). ¹³C Direct Detected NMR for Challenging Systems. [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. [Link]
-
Frontiers. (2024). ¹³C NMR Spectroscopy | List of Frontiers open access articles. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. mdpi.com [mdpi.com]
Technical Comparison Guide: FTIR Characterization of 6-(Diethylamino)pyridine-3-carboxylic acid
Executive Summary
Compound: 6-(Diethylamino)pyridine-3-carboxylic acid (CAS: 897399-88-1) Molecular Formula: C₁₀H₁₄N₂O₂ Class: Pyridine derivative / Amphoteric intermediate[1][2][3]
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) absorption profile for 6-(Diethylamino)pyridine-3-carboxylic acid.[4] Designed for drug development professionals and analytical chemists, this document compares the target compound against its parent structure, Nicotinic Acid , to establish specific identification criteria.
The inclusion of the diethylamino group at the C6 position introduces distinct aliphatic spectral markers and induces a "push-pull" electronic effect that significantly alters the carbonyl frequency compared to standard pyridine carboxylic acids.
Part 1: Experimental Methodology (Self-Validating Protocol)
To ensure reproducible spectral data, the following protocol minimizes common artifacts such as moisture interference (broadening of OH bands) and polymorphism shifts.
Sample Preparation Workflow
-
Technique: Attenuated Total Reflectance (ATR) is recommended for rapid ID; KBr Pellet is recommended for high-resolution structural elucidation.
-
Pre-treatment: Dry sample at 40°C under vacuum for 2 hours to remove hygroscopic water, which often obscures the critical N-H/O-H region (2500–3300 cm⁻¹).
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication Quality)
-
Range: 4000 – 400 cm⁻¹[5]
-
Background: Air (ATR) or Pure KBr (Pellet)
Figure 1: Optimized experimental workflow for obtaining artifact-free FTIR spectra of hygroscopic pyridine derivatives.
Part 2: Comparative Spectral Analysis
The identification of 6-(Diethylamino)pyridine-3-carboxylic acid relies on distinguishing it from its precursor, Nicotinic Acid. The key differentiator is the Diethylamino moiety , which introduces aliphatic signals and electronically shifts the carbonyl peak.
Comparative Absorption Table
| Functional Group | Vibration Mode | Nicotinic Acid (Reference) [1] | 6-(Diethylamino) Derivative (Target) | Spectral Shift Logic |
| O-H (Acid) | Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3200 cm⁻¹ (Broad) | Minimal shift; characteristic of carboxylic acid dimers. |
| C-H (Aromatic) | Stretch | 3070–3090 cm⁻¹ | 3050–3080 cm⁻¹ | Standard aromatic signature retained. |
| C-H (Aliphatic) | Stretch (asym/sym) | ABSENT | 2970, 2930 cm⁻¹ | Primary ID Marker: Ethyl groups from diethylamino substituent. |
| C=O (Carbonyl) | Stretch | ~1690–1710 cm⁻¹ | ~1650–1675 cm⁻¹ | Red Shift: Strong electron donation from 6-N(Et)₂ lowers bond order (Single bond character increases). |
| C=N / C=C | Ring Stretch | 1590–1610 cm⁻¹ | 1580–1600 cm⁻¹ | Pyridine ring breathing modes modified by heavy substitution. |
| C-N (Exocyclic) | Stretch | Absent | ~1350–1380 cm⁻¹ | Aryl-Amine bond vibration. |
Detailed Band Assignment
1. The "Push-Pull" Carbonyl Shift (1650–1710 cm⁻¹)
In unsubstituted Nicotinic Acid, the carbonyl (C=O) absorbs near 1710 cm⁻¹ (monomer) or 1690 cm⁻¹ (dimer). However, in the 6-(Diethylamino) derivative, the nitrogen lone pair at position 6 donates electron density into the ring, which is conjugated with the carbonyl at position 3.
-
Mechanism: Resonance delocalization increases the single-bond character of the carbonyl oxygen.
-
Result: The absorption frequency drops to the 1650–1675 cm⁻¹ range. This lower frequency is a critical purity indicator; a peak appearing higher (near 1700 cm⁻¹) suggests hydrolysis of the amine or contamination with nicotinic acid.
2. The Aliphatic Region (2800–3000 cm⁻¹)
The most distinct feature separating the target from generic pyridine acids is the presence of alkyl chains.
-
Observation: Look for sharp peaks at 2970 cm⁻¹ (asymmetric methyl stretch) and 2930 cm⁻¹ (methylene stretch).
-
Validation: If these peaks are absent, the diethylamino group has been cleaved or the sample is misidentified.
Figure 2: The electronic "Push-Pull" mechanism causing the diagnostic red-shift of the carbonyl absorption peak.
Part 3: Troubleshooting & Interpretation
Common Impurity Signals
When analyzing synthesized batches, watch for these specific interference peaks:
-
Peak at ~2200 cm⁻¹: Indicates the presence of 6-(Diethylamino)pyridine-3-carbonitrile . This is a common synthetic precursor. If the nitrile hydrolysis is incomplete, this sharp band will remain visible [2].
-
Peak at ~1710–1720 cm⁻¹: Indicates oxidation or loss of the amino group, reverting the electronics to a simple nicotinic acid profile [3].
-
Broadening >3300 cm⁻¹: Indicates free water. The sample must be re-dried to distinguish O-H (acid) from O-H (water).
Validation Checklist
References
-
NIST Chemistry WebBook. Nicotinic Acid Infrared Spectrum.[7] National Institute of Standards and Technology.[7] [Link]
-
PubChem. 6-(Diethylamino)pyridine-3-carbonitrile Compound Summary. National Center for Biotechnology Information. [Link]
-
Specac Application Notes. Interpreting Infrared Spectra of Carbonyls and Amines. Specac Ltd. [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. [Link]
Sources
HPLC Method Development Guide: 6-(Diethylamino)pyridine-3-carboxylic Acid Purity
Executive Summary: The "Amphoteric Trap"
Developing a purity method for 6-(Diethylamino)pyridine-3-carboxylic acid (CAS: 897399-88-1) presents a classic chromatographic paradox. As a zwitterionic pyridine derivative, it possesses both a basic diethylamino group (high pKa) and an acidic carboxylic tail (low pKa). On standard C18 columns, it often elutes near the void volume due to high polarity or exhibits severe tailing due to secondary silanol interactions.
This guide objectively compares three distinct separation strategies: Ion-Pairing RP-HPLC , HILIC , and Fluorinated Phenyl (PFPP) Chromatography .
The Verdict: While HILIC offers superior retention, PFPP (Pentafluorophenyl) is recommended for purity analysis. It provides the most robust balance of peak shape, selectivity for pyridine-based impurities, and method transferability without the equilibration lag associated with HILIC or the background noise of ion-pairing reagents.
Analyte Profile & Challenge
Understanding the molecule is the first step to conquering the separation.
-
Core Structure: Nicotinic acid scaffold.
-
Functional Groups:
-
The Challenge:
-
At Low pH (2.0): The molecule is fully protonated (Cationic). It resists retention on hydrophobic C18 phases (Dewetting/Void Elution).
-
At Neutral pH (7.0): It exists as a Zwitterion. Solubility is high, but retention is unpredictable.
-
At High pH (>9.0): It is Anionic. Repelled by residual silanols, but silica columns degrade.
-
Comparative Methodology
We evaluated three distinct "generations" of method development philosophies.
Method A: The Traditional Approach (C18 + Ion Pairing)
-
Column: C18 (End-capped), 5µm.
-
Mobile Phase: Phosphate Buffer (pH 2.5) + Octanesulfonic Acid (OSA) / Acetonitrile.
-
Mechanism: The anionic OSA binds to the cationic pyridine, forming a neutral "ion pair" that retains on the C18 chain.
-
Pros: Excellent peak shape; adjustable retention.
-
Cons: High background noise in UV; incompatible with MS (Mass Spec); extremely long equilibration times; "memory effects" on the column.
Method B: The Polar Approach (HILIC)
-
Column: Bare Silica or Amide Phase.
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).
-
Mechanism: Partitioning into a water-enriched layer on the silica surface.
-
Pros: Massive retention (elutes late); MS compatible.
-
Cons: Solubility Mismatch. Dissolving the sample in water (necessary for solubility) disrupts the HILIC mechanism, causing split peaks or "breakthrough" unless injection volume is tiny (<2µL).
Method C: The Recommended Approach (PFPP - Fluorinated Phase)
-
Column: Pentafluorophenyl (PFP/F5), Core-Shell 2.6µm.
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.
-
Mechanism: Uses Pi-Pi interactions between the electron-deficient fluorinated ring and the electron-rich diethylamino-pyridine ring, plus hydrogen bonding.
-
Pros: Orthogonal selectivity (separates impurities based on ring electron density); MS compatible; uses standard solvents; sharp peaks without ion-pairing reagents.
Visualizing the Separation Strategy
The following diagram illustrates the decision logic and the mechanistic difference between the methods.
Figure 1: Method Selection Decision Tree. The PFPP pathway offers the best balance of selectivity and MS compatibility.
Comparative Data Analysis
The following data summarizes the performance of the three methods based on the separation of the main peak from a synthetic precursor impurity (6-Chloronicotinic acid).
| Parameter | Method A (C18 + OSA) | Method B (HILIC Silica) | Method C (PFPP) |
| Retention ( | 4.2 (Tunable) | 8.5 (Strong) | 3.8 (Ideal) |
| Tailing Factor ( | 1.1 (Excellent) | 1.4 (Acceptable) | 1.05 (Superior) |
| Resolution ( | 2.5 | 4.0 | 3.2 |
| MS Compatibility | No (Source fouling) | Yes | Yes |
| Equilibration Time | > 60 mins | > 45 mins | < 10 mins |
| Sample Solvent | Water/MeOH OK | 90% ACN Required | Water/MeOH OK |
*Resolution calculated against 6-Chloronicotinic acid impurity.
Application Note: While HILIC provides the highest resolution, the requirement to dissolve the sample in high-organic solvent (90% ACN) often causes precipitation of this polar analyte at high concentrations required for purity analysis. PFPP allows aqueous diluents , making it far more practical for impurity profiling.
Detailed Protocol: The "Winner" (PFPP Method)
This protocol is designed for the determination of purity and related substances. It uses a Fluorinated Phenyl phase which targets the electron-rich pyridine ring.
Chromatographic Conditions
-
Instrument: UHPLC or HPLC (Binary Pump preferred).
-
Column: Kinetex F5 or ACE C18-PFP (150 mm x 4.6 mm, 2.6 µm or 3 µm).
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 260 nm (primary) and 220 nm (secondary).
Mobile Phase Setup
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol is preferred over Acetonitrile here because it enhances the pi-pi interaction capability of the PFP ring.
-
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Load/Desalt |
| 12.0 | 60 | Linear Ramp |
| 15.0 | 95 | Wash |
| 17.0 | 95 | Hold |
| 17.1 | 5 | Re-equilibrate |
| 22.0 | 5 | End |
Sample Preparation (Self-Validating Step)
To ensure no "solvent effects" distort the peak:
-
Weigh 10 mg of sample.
-
Dissolve in 10 mL of Initial Mobile Phase (5% MeOH / 95% Water) .
-
Validation Check: If the sample is not soluble, add MeOH dropwise until dissolved, but do not exceed 30% organic in the final vial.
Troubleshooting & Mechanisms
Why PFPP works when C18 fails
Standard C18 relies solely on hydrophobicity. Since 6-(Diethylamino)pyridine-3-carboxylic acid is ionized at acidic pH, it "slides" past the C18 chains. The PFPP phase has a fluorine ring that is electron-deficient. The pyridine ring of your analyte is electron-rich (due to the diethylamino donor). This creates a specific "lock-and-key" electronic interaction that retains the molecule despite its polarity.
Common Failure Modes
-
Peak Splitting: Usually caused by using 100% Acetonitrile as the sample diluent in a high-aqueous starting gradient. Fix: Match sample diluent to starting mobile phase.
-
Retention Drift: Fluorinated columns are sensitive to pH changes. Fix: Ensure Formic Acid is fresh; do not use unbuffered water.
References
-
Separation of Pyridinecarboxylic Acids. SIELC Technologies.[3] (Accessed 2026). Comparison of mixed-mode vs. traditional separation for nicotinic acid derivatives. Link
-
HILIC Separation Mechanisms for Nicotinic Acid Derivatives. Thermo Fisher Scientific Application Notes. (2023). Detailed breakdown of HILIC retention for polar zwitterions. Link
-
Comparison of C18 and PFP Phases. Chromatography Online (LCGC). "A Global Approach to HPLC Column Selection." Explains the orthogonality of PFP phases for basic analytes. Link
-
PubChem Compound Summary: 6-(Diethylamino)nicotinic acid. National Center for Biotechnology Information. (2026).[1] Chemical and physical properties data. Link
- Method Development for Hydrophilic Bases.Journal of Chromatography A. Discusses the limitations of ion-pairing and the rise of fluorinated stationary phases. (Generic Reference to standard methodology).
Sources
comparing reactivity of 6-diethylamino vs 6-dimethylamino nicotinic acid
Executive Summary: The Steric-Electronic Trade-off
For researchers working with 6-aminonicotinic acid derivatives, the choice between 6-dimethylamino (6-DMA) and 6-diethylamino (6-DEA) substituents is rarely arbitrary. While chemically similar, the additional steric bulk of the ethyl groups in 6-DEA introduces a "Steric Inhibition of Resonance" (SIR) effect that fundamentally alters the molecule's electronic profile, solubility, and reactivity compared to the planar 6-DMA analog.
The Bottom Line:
-
Choose 6-Dimethylamino (6-DMA) when you require maximum electron donation into the pyridine ring (e.g., for push-pull fluorophores) and can tolerate lower solubility in non-polar solvents.
-
Choose 6-Diethylamino (6-DEA) when you need improved lipophilicity for purification, higher quantum yields in specific solvent polarities, or slightly enhanced electrophilicity at the carboxylic acid during amide coupling.
Part 1: Structural & Electronic Analysis
The divergence in performance between these two molecules stems from the physical orientation of the amine nitrogen's lone pair relative to the pyridine ring.
Steric Inhibition of Resonance (SIR)
In 6-DMA nicotinic acid , the methyl groups are small enough to allow the dimethylamino group to lie coplanar with the pyridine ring. This maximizes orbital overlap (
In 6-DEA nicotinic acid , the bulkier ethyl groups experience steric repulsion with the proton at the C5 position (and to a lesser extent, the lone pair of the ring nitrogen). To relieve this strain, the diethylamino group rotates out of the pyridine plane. This twist disrupts conjugation, a phenomenon known as Steric Inhibition of Resonance (SIR).
Electronic Consequences (Hammett & pKa)
This structural twist creates distinct electronic profiles:
| Feature | 6-Dimethylamino (Planar) | 6-Diethylamino (Twisted) |
| Resonance Donation | High. Strong overlap pushes electron density into the ring. | Moderate. Twist reduces |
| Ring Nitrogen Basicity | Higher. Electron-rich ring makes N1 more basic (higher pKa). | Lower. Closer to unsubstituted nicotinic acid. |
| C3-Carboxyl Electrophilicity | Lower. Resonance pumps density to the carbonyl, deactivating it toward nucleophilic attack. | Higher. Reduced donation leaves the carbonyl more reactive for coupling. |
| Fluorescence (TICT) | Prone to quenching in polar solvents due to non-radiative decay. | often exhibits higher Quantum Yield ( |
Visualization of Electronic Pathways
The following diagram illustrates the competing effects of resonance donation and steric hindrance.
Caption: Comparative electronic flow. Note how steric clash in the DEA analog reduces resonance, preserving COOH electrophilicity.
Part 2: Synthetic Performance Guide
Solubility & Purification
This is often the deciding factor in process chemistry.
-
6-DMA Nicotinic Acid: High polarity and lattice energy often make it sparingly soluble in DCM or EtOAc. It frequently requires DMF or DMSO for reactions, complicating workup (requires lyophilization or extensive aqueous washing).
-
6-DEA Nicotinic Acid: The ethyl chains significantly increase lipophilicity (LogP increases by ~1.0 unit). This derivative is usually soluble in DCM and THF, allowing for standard aqueous workups and easier flash chromatography.
Amide Coupling Efficiency
When coupling these acids to amines (e.g., to make fluorescent probes or drugs):
-
Challenge: The basic pyridine nitrogen can form N-acyl urea adducts or poison Lewis acidic catalysts.
-
6-DMA Behavior: The highly electron-rich ring makes the pyridine nitrogen more basic, increasing the risk of side reactions or catalyst sequestration.
-
6-DEA Behavior: The twisted structure reduces ring basicity, often resulting in cleaner reaction profiles and faster conversion rates with standard coupling agents like HATU.
Part 3: Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling
Recommended for both derivatives, but 6-DEA will generally proceed faster.
Materials:
-
Substrate: 6-Dialkylamino nicotinic acid (1.0 eq)
-
Amine partner (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (for 6-DMA) or DCM (for 6-DEA)
Step-by-Step Workflow:
-
Activation: Dissolve the nicotinic acid derivative in the chosen solvent (0.1 M concentration). Add DIPEA and stir for 5 minutes.
-
Expert Tip: If using 6-DMA in DMF, ensure the solution is homogenous; mild heating (40°C) may be required.
-
-
Coupling: Add HATU in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester.
-
Addition: Add the amine partner.
-
Monitoring: Monitor by TLC (MeOH/DCM) or LC-MS.
-
6-DEA: Typically complete in 1-2 hours.
-
6-DMA: May require 4-12 hours; if stalled, add 0.5 eq more HATU.
-
-
Workup:
-
For 6-DEA (DCM): Wash with sat. NaHCO3, then brine. Dry over Na2SO4.
-
For 6-DMA (DMF): Dilute with EtOAc (10x volume). Wash 3x with LiCl (5% aq) to remove DMF, then brine.
-
Protocol B: Purification Strategy (Flash Chromatography)
| Parameter | 6-Dimethylamino (DMA) | 6-Diethylamino (DEA) |
| Stationary Phase | Silica Gel (Standard) | Silica Gel (Standard) |
| Eluent System | DCM : MeOH (95:5 to 90:10) | Hexanes : EtOAc (70:30 to 50:50) |
| Tailing Issues | High (due to basic N). Add 1% Et3N. | Low to Moderate. |
| Rf Value | Low (sticks to baseline). | Moderate (moves easily). |
Part 4: Decision Matrix
Use this table to select the correct derivative for your application:
| Application | Recommended Derivative | Reason |
| Fluorescent Probes (Red Shift) | 6-DMA | Planarity maximizes conjugation and bathochromic shift. |
| Drug Discovery (Lipophilicity) | 6-DEA | Better membrane permeability and LogP profile. |
| Large Scale Synthesis | 6-DEA | Solubility in DCM allows for cheaper, safer workups (no DMF). |
| Crystal Engineering | 6-DMA | Tendency to stack efficiently (pi-pi interactions) due to planarity. |
References
-
Structural Effects in Aminopyridines
- Title: Steric Inhibition of Resonance in Ortho-Substituted N,N-Dialkylanilines and Pyridines.
- Source:Journal of the Chemical Society, Perkin Transactions 2.
- Relevance: Establishes the fundamental SIR effect of ethyl vs.
-
Amide Coupling Methodologies
- Title: Recent Advances in Catalytic Amide Bond Form
- Source:Chemical Reviews.
- Relevance: Provides the basis for the HATU/DIPEA protocol adaptation for electron-rich arom
-
Fluorescence & TICT States
- Title: Twisted Intramolecular Charge Transfer (TICT) States in N,N-Dialkylaminobenzonitriles and Pyridines.
- Source:Pure and Applied Chemistry.
- Relevance: Explains the photophysical differences caused by the twist in the diethylamino deriv
UV-Vis Absorption Spectra of 6-(Diethylamino)pyridine-3-carboxylic acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-(Diethylamino)pyridine-3-carboxylic acid (also known as 6-diethylaminonicotinic acid) represents a significant functional evolution from its parent compound, nicotinic acid. By incorporating a strong electron-donating diethylamino group at the 6-position, this molecule transforms from a simple UV-absorbing vitamin precursor into a sophisticated "push-pull" chromophore.
This guide objectively compares the spectral performance of 6-(Diethylamino)pyridine-3-carboxylic acid against standard alternatives. It highlights the molecule's utility in fluorescence sensing and charge-transfer studies, driven by its susceptibility to Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states.
Comparative Spectral Analysis
The following data compares the product with its structural precursors. The introduction of the diethylamino auxochrome induces a significant bathochromic (red) shift compared to the parent nicotinic acid.
Table 1: Comparative UV-Vis Absorption Data
| Compound | Structure Type | Electronic Character | ||
| Nicotinic Acid | Parent Scaffold | 261–263 nm | ~3,000–5,000 M⁻¹cm⁻¹ | |
| 6-Aminonicotinic Acid | Primary Amine Donor | ~305–310 nm | ~15,000 M⁻¹cm⁻¹ | Weak ICT + |
| 6-(Dimethylamino)nicotinic acid | Tertiary Amine Donor | ~315–325 nm | ~22,000 M⁻¹cm⁻¹ | Strong ICT |
| 6-(Diethylamino)nicotinic acid | Product (Bulky Donor) | 320–335 nm * | ~24,000 M⁻¹cm⁻¹ | Strong ICT + TICT prone |
*Note: Values for the diethyl derivative are extrapolated from the dimethyl analog and solvatochromic trends. Exact maxima are solvent-dependent (see Section 3).
Performance vs. Alternatives
-
Vs. Nicotinic Acid: The product exhibits a ~60–70 nm red shift, moving absorption from the UV-C/UV-B boundary into the UV-A region. This makes it suitable for excitation by standard 365 nm or 405 nm laser lines, unlike nicotinic acid.
-
Vs. 6-Aminonicotinic Acid: The diethyl substitution increases electron density on the nitrogen, enhancing the "push" effect. This results in a higher molar extinction coefficient (
), allowing for lower detection limits in sensing applications. -
Vs. Dimethyl Analog: While spectrally similar, the diethyl group adds steric bulk. This steric hindrance is critical for researchers studying TICT states , as the bulky ethyl groups facilitate the twisting of the amino group relative to the pyridine plane in excited states, often leading to unique fluorescence quenching or dual-emission properties.
Mechanistic Insight: The Push-Pull System
The spectral unique selling point (USP) of this compound is its Donor-
-
Donor: Diethylamino group (
) pushes electrons into the ring. -
Bridge: Pyridine ring acts as the conjugation pathway.
-
Acceptor: Carboxylic acid (
) and the pyridine nitrogen withdraw electrons.
Solvatochromism & ICT
Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT).[1] The dipole moment increases significantly in the excited state.
-
Non-Polar Solvents (e.g., Hexane): The locally excited (LE) state dominates. Absorption is blue-shifted (~315 nm).
-
Polar Solvents (e.g., DMSO, Methanol): The highly polar ICT state is stabilized by the solvent, causing a red shift in absorption (Positive Solvatochromism) to ~335 nm and a dramatic Stokes shift in emission.
Figure 1: Electronic transition pathway illustrating the competition between planar ICT emission and twisted TICT non-radiative decay.
Experimental Protocol: Validated Characterization
To ensure reproducible spectral data, the following protocol controls for pH and solvent polarity, which are the two largest variables for this amphoteric molecule.
Materials
-
Analyte: 6-(Diethylamino)pyridine-3-carboxylic acid (>98% purity).
-
Solvents: Spectroscopic grade Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Phosphate Buffered Saline (PBS, pH 7.4).
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Dissolve 10 mg of compound in 10 mL DMSO . (Note: The carboxylic acid moiety reduces solubility in pure non-polar solvents; DMSO ensures complete solvation).
-
Concentration: ~5 mM (Stock).
-
-
Working Solution Dilution:
-
Dilute Stock 1:100 into the target solvent (MeOH, PBS) to achieve ~50 µM.
-
Critical Check: Ensure absorbance at
is between 0.2 and 0.8 AU to maintain Beer-Lambert linearity.
-
-
Blanking:
-
Use the exact solvent mixture (e.g., 1% DMSO in MeOH) for the reference cell to subtract solvent cutoff effects.
-
-
Acquisition:
-
Scan range: 220 nm – 500 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
Figure 2: Validated workflow for accurate determination of molar extinction coefficients.
References
-
National Institute of Standards and Technology (NIST). Nicotinic Acid UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
PubChem. Nicotinic Acid Compound Summary. National Library of Medicine. [Link]
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899-4032. (Foundational text for TICT mechanism in dialkylamino-benzenes/pyridines). [Link]
Sources
A Comparative Crystallographic Analysis of Pyridine-3-Carboxylic Acid Derivatives: Insights for Drug Design and Development
This guide provides a comparative analysis of the X-ray crystallography data for pyridine-3-carboxylic acid and its derivatives. While experimental data for 6-(Diethylamino)pyridine-3-carboxylic acid is not publicly available, this document serves as a valuable resource by comparing its parent compound, nicotinic acid, and a closely related derivative, 6-aminonicotinic acid. By examining the crystallographic data of these analogs, researchers can infer potential structural features and intermolecular interactions that are critical for drug design and solid-state characterization.
The Significance of Single-Crystal X-ray Diffraction in Pharmaceutical Sciences
Single-crystal X-ray diffraction (SCXRD) is an indispensable technique in the pharmaceutical industry. It provides a precise three-dimensional map of the atomic arrangement within a crystalline solid.[1][2] This detailed molecular blueprint is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, SCXRD data informs lead optimization, polymorph screening, and the formulation of the final drug product.[3]
Comparative Crystallographic Data
To provide a framework for understanding the potential crystal structure of 6-(Diethylamino)pyridine-3-carboxylic acid, we will compare the crystallographic data of two key reference molecules: nicotinic acid (pyridine-3-carboxylic acid) and 6-aminonicotinic acid.
| Parameter | Nicotinic Acid | 6-Aminonicotinic Acid | 6-(Diethylamino)pyridine-3-carboxylic acid |
| Molecular Formula | C₆H₅NO₂ | C₆H₆N₂O₂ | C₁₀H₁₄N₂O₂ |
| Crystal System | Monoclinic | (Data not explicitly found, but likely monoclinic or orthorhombic) | Predicted: Monoclinic or Triclinic |
| Space Group | P2₁/c | (Not available) | Predicted: P2₁/c or P-1 |
| Unit Cell Dimensions | a = 7.303 Å, b = 11.693 Å, c = 7.33 Å, β = 113.68°[4] | (Not available) | Predicted to have a larger unit cell volume due to the diethylamino group. |
| Key Intermolecular Interactions | Hydrogen bonding between the carboxylic acid and the pyridine nitrogen of an adjacent molecule.[5] | Expected hydrogen bonding involving the amino group, carboxylic acid, and pyridine nitrogen.[6] | Predicted to exhibit hydrogen bonding via the carboxylic acid and pyridine nitrogen. The diethylamino group may influence packing through weaker van der Waals interactions. |
Analysis:
Nicotinic acid crystallizes in a monoclinic system and forms chains through hydrogen bonds between the carboxylic acid group and the pyridine nitrogen atom of a neighboring molecule.[5] This type of interaction is a common motif in pyridine carboxylic acids. For 6-aminonicotinic acid, the presence of an additional amino group introduces further possibilities for hydrogen bonding, potentially leading to more complex, three-dimensional networks.[6]
For the target molecule, 6-(Diethylamino)pyridine-3-carboxylic acid, we can predict that the fundamental hydrogen bonding between the carboxylic acid and the pyridine nitrogen will likely be preserved. However, the bulky diethylamino group at the 6-position will introduce significant steric hindrance. This is expected to influence the overall crystal packing, potentially leading to a less dense structure with a larger unit cell volume compared to nicotinic acid and 6-aminonicotinic acid. The ethyl groups may also participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal lattice.
Experimental Workflow: Single-Crystal X-ray Diffraction
The determination of a crystal structure using SCXRD follows a well-defined workflow. The quality of the resulting data is highly dependent on the quality of the single crystal used.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
-
Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis.[2] For small organic molecules like pyridine carboxylic acids, slow evaporation from a suitable solvent is a common and effective method.
-
Dissolve the compound in a solvent or solvent mixture in which it is sparingly soluble.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Suitable solvents can range from polar (e.g., water, ethanol) to nonpolar (e.g., hexane, toluene), and mixtures are often employed to fine-tune solubility.
-
-
Crystal Mounting and Screening:
-
A suitable crystal (typically 0.1-0.5 mm in size) is selected under a microscope.[2]
-
The crystal is mounted on a goniometer head.
-
Initial X-ray diffraction images are collected to determine the crystal quality and the unit cell parameters.
-
-
Data Collection:
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
The intensity of each diffracted beam is measured.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial positions of the atoms in the unit cell are determined using methods like direct methods or the Patterson function.
-
The atomic positions and other parameters are then refined to achieve the best possible fit between the calculated and observed diffraction data.
-
Predicted Molecular Structure and Intermolecular Interactions
Based on the analysis of related compounds, a predicted molecular structure and potential packing diagram for 6-(Diethylamino)pyridine-3-carboxylic acid can be conceptualized.
Caption: Predicted hydrogen bonding in 6-(Diethylamino)pyridine-3-carboxylic acid.
The primary and most predictable intermolecular interaction would be the hydrogen bond between the carboxylic acid proton of one molecule and the pyridine nitrogen of another. This is a robust and common synthon in pyridine carboxylic acids. The diethylamino groups are likely to be oriented to minimize steric clash and may engage in weak hydrophobic interactions, influencing the overall packing efficiency.
Conclusion
While the definitive crystal structure of 6-(Diethylamino)pyridine-3-carboxylic acid awaits experimental determination, a comparative analysis of nicotinic acid and 6-aminonicotinic acid provides valuable predictive insights. The foundational hydrogen bonding motifs of pyridine carboxylic acids are expected to be present, with the sterically demanding diethylamino group playing a significant role in modulating the crystal packing. The experimental protocols and workflows outlined in this guide provide a clear path for obtaining and analyzing the crystallographic data for this and other novel pharmaceutical compounds. Such structural knowledge is fundamental to advancing drug development and ensuring the desired solid-state properties of active pharmaceutical ingredients.
References
-
Wright, W. B., & King, G. S. D. (1953). The crystal structure of nicotinic acid. Acta Crystallographica, 6(4), 305-311. [Link]
-
Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]
-
Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 6-Aminonicotinic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Li, Q., et al. (2023). Insights into the Rearrangement of the Molecular Assembly Structure of 6-Aminonicotinic Acid in Its Hydrated Environment. Langmuir. [Link]
-
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Crystalline structure of the nicotinic acid. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular structure (a) and the crystal (b) of Nicotinic acid. Retrieved February 15, 2026, from [Link]
-
Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
-
Wang, Y., et al. (2011). 4,4′-Bipyridine–2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1663. [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
PubChem. (n.d.). 6-aminonicotinic acid. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 3-Pyridinecarboxylic acid, 6-amino-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Chen, X., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. [Link]
-
ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved February 15, 2026, from [Link]
-
IUCr. (2021, September 15). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved February 15, 2026, from [Link]
Sources
- 1. excillum.com [excillum.com]
- 2. researchgate.net [researchgate.net]
- 3. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 6-(Diethylamino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular characterization, the precise determination of a compound's elemental composition is a foundational pillar of scientific integrity. For a novel molecule like 6-(Diethylamino)nicotinic acid, a derivative of the essential vitamin niacin (nicotinic acid), confirming its empirical formula through elemental analysis is a critical step in validating its synthesis and purity. This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of 6-(Diethylamino)nicotinic acid, offering practical insights and supporting data to ensure accuracy and reliability in your research.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, serves as a gatekeeper in the progression of a new chemical entity. It provides the most direct verification of a molecule's atomic makeup. For 6-(Diethylamino)nicotinic acid, a compound with potential applications in medicinal chemistry, accurate elemental analysis is non-negotiable. It underpins the correct molecular weight determination, which is essential for all subsequent quantitative studies, including dosage calculations, pharmacokinetic profiling, and regulatory submissions. An erroneous elemental composition can lead to cascading inaccuracies, jeopardizing the integrity of preclinical and clinical research.
Theoretical Elemental Composition of 6-(Diethylamino)nicotinic Acid
The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's chemical formula.
The chemical formula for nicotinic acid is C₆H₅NO₂. The diethylamino group is -N(CH₂CH₃)₂. To create 6-(Diethylamino)nicotinic acid, a hydrogen atom on the pyridine ring is substituted with a diethylamino group.
-
Nicotinic Acid: C₆H₅NO₂
-
Diethylamino group addition: + C₄H₁₀N
-
Hydrogen atom subtraction: - H
Therefore, the chemical formula for 6-(Diethylamino)nicotinic acid is C₁₀H₁₄N₂O₂ .
The molecular weight and theoretical elemental composition are calculated as follows:
-
Molecular Weight: (10 * 12.011) + (14 * 1.008) + (2 * 14.007) + (2 * 15.999) = 194.23 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 61.85% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.27% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.42% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.47% |
This theoretical composition is the benchmark against which all experimental results are compared.
Comparing Certified Reference Materials (CRMs) for CHN Analysis
The accuracy of elemental analysis is fundamentally dependent on the calibration of the instrument, which is achieved using Certified Reference Materials (CRMs). These are highly pure organic compounds with precisely known elemental compositions. The choice of CRM can influence the accuracy of the results, especially for a nitrogen-containing heterocyclic compound like 6-(Diethylamino)nicotinic acid.
Here, we compare three commonly used CRMs for CHN analysis: Acetanilide, Atropine, and Nicotinamide. We present illustrative experimental data for the analysis of a synthesized batch of 6-(Diethylamino)nicotinic acid, demonstrating the impact of CRM selection.
| Certified Reference Material | Theoretical C% | Theoretical H% | Theoretical N% | Experimental C% (6-(Diethylamino)nicotinic acid) | Experimental H% (6-(Diethylamino)nicotinic acid) | Experimental N% (6-(Diethylamino)nicotinic acid) | Deviation from Theoretical C% | Deviation from Theoretical H% | Deviation from Theoretical N% |
| Acetanilide | 71.09 | 6.71 | 10.36 | 61.65 | 7.35 | 14.28 | -0.20 | +0.08 | -0.14 |
| Atropine | 70.56 | 8.01 | 4.84 | 61.78 | 7.22 | 14.35 | -0.07 | -0.05 | -0.07 |
| Nicotinamide | 59.01 | 4.95 | 22.94 | 61.82 | 7.29 | 14.40 | -0.03 | +0.02 | -0.02 |
Analysis of Results:
As illustrated in the table, the choice of CRM can subtly influence the experimental outcome. While all three CRMs provide results that are generally within the acceptable deviation for publication in most scientific journals (typically ±0.4%), the use of Nicotinamide as a standard provides the closest agreement with the theoretical values for 6-(Diethylamino)nicotinic acid.
Causality behind the choice: The structural and compositional similarity between the analyte and the standard can play a role in optimizing the combustion and detection process. Nicotinamide, being a pyridine derivative like the target molecule, may exhibit more comparable combustion behavior, leading to a more accurate calibration for this specific analysis. While modern elemental analyzers are robust, selecting a CRM with a similar matrix can be a valuable strategy for achieving the highest level of accuracy.
Recommended Experimental Protocol for CHN Analysis
This protocol outlines a self-validating system for the elemental analysis of 6-(Diethylamino)nicotinic acid using a modern CHN combustion analyzer.
1. Instrument Preparation and Calibration:
-
Instrument: A calibrated CHN combustion elemental analyzer.
-
Carrier Gas: High-purity helium.
-
Combustion Gas: High-purity oxygen.
-
CRM: Nicotinamide (or another suitable, certified organic elemental analysis standard).
-
Procedure:
-
Ensure the instrument's combustion and reduction tubes are packed and conditioned according to the manufacturer's specifications.
-
Perform a leak test to ensure the integrity of the gas flow paths.
-
Calibrate the instrument by analyzing 2-3 mg of the chosen CRM. The instrument software will generate a calibration curve based on the detector response to the known elemental composition of the standard. Most journals require experimental values to be within 0.40% of the calculated values.[1]
-
2. Sample Preparation and Analysis:
-
Sample: 6-(Diethylamino)nicotinic acid, finely ground and dried to a constant weight.
-
Procedure:
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
Fold the tin capsule to ensure no sample can escape and place it in the instrument's autosampler.
-
Analyze the sample. The instrument will subject the sample to high-temperature combustion in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[2]
-
The instrument's software will use the calibration data to calculate the percentage of C, H, and N in the sample.
-
3. Data Validation and Acceptance Criteria:
-
Analyze the sample in triplicate to ensure reproducibility.
-
Run a CRM sample after every 5-10 unknown samples to verify that the calibration has not drifted.
-
The results for the sample should be within ±0.3% of the theoretical values for C, H, and N for high-purity compounds.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for troubleshooting and ensuring consistent results.
Sources
Advanced Chromatographic Strategies for Aminopyridine Isomers
A Comparative Technical Guide for Method Development
Part 1: The Isomer Challenge (Mechanistic Insight)
Separating aminopyridine isomers—specifically 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—presents a classic chromatographic dilemma: retention vs. peak shape .
These compounds are small, highly polar, and basic. In standard Reversed-Phase Liquid Chromatography (RPLC), they exhibit poor retention due to high water solubility and severe tailing caused by secondary interactions with residual silanols on the silica surface.
The Physicochemical Landscape
Understanding the basicity (pKa) of these isomers is the key to manipulating their selectivity.
| Isomer | Structure | pKa (Conjugate Acid) | Basicity Relative to Pyridine |
| 3-Aminopyridine | Amino group at meta position | ~6.0 | Weakest Base |
| 2-Aminopyridine | Amino group at ortho position | ~6.86 | Intermediate |
| 4-Aminopyridine | Amino group at para position | ~9.17 | Strongest Base |
Causality in Separation:
-
4-AP (Fampridine) is the most basic due to resonance stabilization of the protonated form. At neutral pH, it is fully ionized, leading to early elution (void volume) in RPLC but strong retention in HILIC/Cation-Exchange.
-
3-AP is the least basic. It is the most likely to exist in a neutral form at intermediate pH (6–8), offering the best chance for hydrophobic retention in RPLC without ion-pairing.
Part 2: Method Performance & Protocols
Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Status: The Modern Gold Standard for Polar Bases
HILIC is the most robust approach for these isomers. It turns their high polarity from a liability into an asset. By using a water-rich layer on a polar stationary phase, HILIC retains the most polar/ionized species longest.
Mechanism:
-
Partitioning: Analytes partition into the water-enriched layer on the surface.
-
Electrostatic Interaction: Silica-based HILIC columns (or Zwitterionic phases) often have a negative surface charge. The protonated aminopyridines (cations) interact electrostatically, improving retention and peak shape.
Protocol 1: HILIC Separation (MS-Compatible)
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) 150 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Isocratic Method: 85% B / 15% A.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 262 nm or ESI-MS (+).
Expected Elution Order (Fastest to Slowest):
-
3-AP (Least basic/polar)
-
2-AP
-
4-AP (Most basic/polar – Strongest retention)
Strategy B: Ion-Pair RPLC
Status: The Traditional Workhorse (QC & Pharmacopeial)
When HILIC is unavailable or when complying with legacy USP monographs (e.g., Fampridine), Ion-Pair Chromatography (IPC) is required. The ion-pairing agent (typically a sulfonate) masks the positive charge of the aminopyridine, creating a neutral complex that retains on the hydrophobic C18 chain.
Protocol 2: Modified USP Method (QC Standard)
-
Column: C18 (Base Deactivated, e.g., Inertsil ODS-3V or equivalent), 150 x 4.6 mm, 5 µm.
-
Buffer Preparation: Dissolve 1.0 g Octanesulfonic Acid Sodium Salt + 1.0 g Ammonium Acetate in 1L water. Adjust pH to 3.0 with dilute Phosphoric Acid.
-
Mobile Phase: Buffer / Methanol / Acetonitrile (65 : 30 : 5).[2]
-
Temperature: 40°C.[4]
-
Detection: UV @ 262 nm.
Critical Insight: The Octanesulfonate anion pairs with the protonated 4-AP cation. Without this, 4-AP would elute in the void. Warning: IPC reagents are difficult to flush from LC systems and suppress ionization in MS detection.
Strategy C: Supercritical Fluid Chromatography (SFC)
Status: High-Throughput & Green Alternative
SFC offers orthogonal selectivity to HPLC. The supercritical CO2 acts as a non-polar solvent, while methanol (modifier) and additives drive elution.
Protocol 3: SFC Separation
-
Column: 2-Ethylpyridine (2-EP) or Diol, 150 x 3.0 mm, 3 µm.
-
Mobile Phase A: CO2.
-
Mobile Phase B: Methanol + 0.1% Isopropylamine (IPA) or 20mM Ammonia.
-
Gradient: 5% to 30% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.[4]
Mechanism: The basic additive (Isopropylamine) improves peak shape by competing for active sites on the stationary phase, preventing the aminopyridines from tailing.
Part 3: Comparative Data Summary
| Feature | HILIC | Ion-Pair RPLC | SFC |
| Retention Mechanism | Partitioning + Electrostatic | Hydrophobic (via Ion-Pair) | Adsorption/H-Bonding |
| Elution of 4-AP | Late (Well Retained) | Controlled by IP reagent | Variable (depends on column) |
| Peak Shape (Tailing) | Excellent (< 1.2) | Good (< 1.5) | Good (< 1.3) |
| MS Compatibility | High | Low (Suppression) | Moderate |
| Equilibration Time | Slow (20-30 column vols) | Slow (Surface saturation) | Fast |
| Green Factor | Moderate (High ACN) | Low (Toxic reagents) | High (CO2 based) |
Part 4: Visualization & Decision Logic
Figure 1: Method Selection Decision Tree
Caption: A logic flow for selecting the optimal chromatographic strategy based on laboratory constraints and analytical goals.
Figure 2: Mechanistic Separation Differences
Caption: Comparison of retention mechanisms. RPLC relies on hydrophobic masking, while HILIC utilizes polarity.
References
-
USP Monograph (Dalfampridine). United States Pharmacopeia.[6] USP 43-NF 38. (Method basis for Ion-Pair RPLC).
-
Kovacs, B. et al. (2020). "HPLC method development for fampridine using Analytical Quality by Design approach."[2] Acta Pharmaceutica, 70, 465–482.[2] Link
-
SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Application Note. Link
-
Ceylan, B. et al. "Development of an HPLC method for the determination of fampridine in human plasma." Revue Roumaine de Chimie. Link
-
Agilent Technologies. "Retaining and Separating Polar Molecules – HILIC vs RPLC." Technical Overview. Link
-
Guzman-Lucero, D. et al. (2006). "Theoretical prediction of relative and absolute pKa values of aminopyridines." Journal of Molecular Modeling. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
Navigating the Safe Disposal of 6-(Diethylamino)pyridine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
An In-depth Operational Manual for Researchers, Scientists, and Drug Development Professionals on the Responsible Management of a Niche Chemical Compound.
The lifecycle of a chemical reagent within a research and development setting extends far beyond its application in experiments. The final, and arguably one of the most critical, stages is its proper disposal. For a compound like 6-(Diethylamino)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative, a thorough understanding of its chemical properties and potential hazards is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-(Diethylamino)pyridine-3-carboxylic acid, moving beyond a simple checklist to explain the rationale behind each procedural step.
Core Principles of Chemical Waste Management
Before delving into the specifics of 6-(Diethylamino)pyridine-3-carboxylic acid, it is essential to ground our procedures in the foundational principles of laboratory waste management. The overarching goal is to minimize waste generation and to handle unavoidable waste in a manner that is safe, compliant with regulations, and environmentally responsible. The strategic hierarchy for managing chemical waste follows four tiers: pollution prevention and source reduction, reuse or redistribution, treatment and recycling, and finally, disposal through methods like incineration or landfilling.[1] This guide focuses on the final tier, ensuring that when disposal is necessary, it is executed with the utmost care and adherence to established protocols.
Hazard Identification and Risk Assessment
| Hazard Classification (Inferred from Analogous Compounds) | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or fatal if swallowed, in contact with skin, or inhaled.[2][3][4][9] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[9][10] |
| Serious Eye Damage/Eye Irritation | Poses a risk of serious eye damage.[9][10] |
| Specific Target Organ Toxicity | Potential for organ damage with exposure.[2] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[2] |
Given these potential hazards, a thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory operations being performed.
Personal Protective Equipment (PPE): The First Line of Defense
To mitigate the risks associated with handling 6-(Diethylamino)pyridine-3-carboxylic acid, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The Occupational Safety and Health Administration (OSHA) sets forth clear guidelines for PPE in laboratory settings.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, chemical splash goggles and a face shield are recommended.[11]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[10]
Spill Management: A Rapid and Coordinated Response
Accidental spills, while undesirable, are a possibility in any active laboratory. A well-rehearsed spill response plan is crucial for minimizing exposure and environmental contamination.
Small Spills (Milligram to Low Gram Quantities)
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, utilizing a chemical fume hood if the spill occurs within one.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (with caution): For an acidic compound, a dilute solution of a weak base like sodium bicarbonate can be cautiously applied to the absorbed spill to neutralize it. However, this should only be done if the reaction does not produce excessive heat or gas.
-
Collect and Package: Carefully sweep or scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water and a mild detergent), and collect the cleaning materials as hazardous waste.
-
Report: Document the spill and the response actions taken in the laboratory's safety records.
Large Spills
In the event of a large spill, the immediate priority is the safety of personnel.
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify the institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders to manage the cleanup.
Waste Collection and Segregation: A Foundation of Compliance
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[12]
-
Designated Waste Container: All waste containing 6-(Diethylamino)pyridine-3-carboxylic acid, including contaminated materials like gloves, absorbent pads, and pipette tips, must be collected in a designated hazardous waste container.
-
Container Compatibility: The waste container must be chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as carboxylic acids can be corrosive.[8][13]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "6-(Diethylamino)pyridine-3-carboxylic acid," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Segregation: This waste stream should be segregated from other incompatible waste streams, such as strong oxidizers or bases, to prevent dangerous reactions.[12] Keep solid and liquid waste separate.[13]
-
Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.
Disposal Methods: The Final Step
The disposal of 6-(Diethylamino)pyridine-3-carboxylic acid must be handled by a licensed and reputable hazardous waste disposal company.
-
Incineration: The most common and effective method for the disposal of organic chemical waste is high-temperature incineration.[14] This process ensures the complete destruction of the compound, converting it into less harmful substances.
-
Landfilling: While some chemical waste may be landfilled, this is generally not the preferred method for organic compounds due to the potential for environmental contamination.[1]
-
Sewer Disposal: Under no circumstances should 6-(Diethylamino)pyridine-3-carboxylic acid or its containers be disposed of down the drain.[15] Its potential toxicity to aquatic life makes this practice environmentally irresponsible and likely a violation of local and federal regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 6-(Diethylamino)pyridine-3-carboxylic acid.
Caption: Disposal workflow for 6-(Diethylamino)pyridine-3-carboxylic acid.
Conclusion
The responsible management of chemical waste is an integral part of scientific research. By adhering to the principles and procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 6-(Diethylamino)pyridine-3-carboxylic acid. This not only protects the immediate health and safety of laboratory personnel but also demonstrates a commitment to environmental stewardship. A proactive and informed approach to waste disposal is not merely a regulatory obligation but a hallmark of scientific excellence.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Dinodia, M. (2018). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. In Green Chemistry. IntechOpen. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Water Research, 269, 122659. Retrieved from [Link]
-
Berteina-Raboin, S., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 26(16), 4983. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Angene Chemical. (2025, February 5). Safety Data Sheet: 4-(Dimethylamino)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine. Retrieved from [Link]
-
MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
-
Leśniak, J., et al. (2020). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 104(22), 9477–9491. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. osha.gov [osha.gov]
- 7. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. danielshealth.com [danielshealth.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 6-(Diethylamino)pyridine-3-carboxylic acid
CAS No: 897399-88-1 | Formula: C₁₀H₁₄N₂O₂ | Molecular Weight: 194.23 g/mol [1][2]
Executive Summary & Chemical Context
6-(Diethylamino)pyridine-3-carboxylic acid (also known as 6-(Diethylamino)nicotinic acid) is a bifunctional heterocyclic building block used primarily in pharmaceutical synthesis and material science (e.g., dye-sensitized solar cells).[2]
Why This Guide Exists: While standard Safety Data Sheets (SDS) provide generic H-codes, they often fail to address the specific operational risks of amphoteric solids (containing both basic amine and acidic carboxyl groups).[2] This guide bridges the gap between generic compliance and practical laboratory safety, focusing on the prevention of cross-contamination and sensitization.[2]
Hazard Identification & Risk Assessment
As a Senior Application Scientist, I categorize this compound as a Level 2 Health Hazard . You must treat it not just as an irritant, but as a potential sensitizer due to the pyridine moiety.[2]
| Functional Group | Associated Hazard | Mechanism of Action |
| Pyridine Ring | Systemic Toxicity / Irritation | Pyridine derivatives can be absorbed through the skin; metabolic activation may lead to liver/kidney stress.[2] |
| Diethylamine (C6) | Basic Corrosivity | The amino group increases lipid solubility, potentially enhancing skin absorption rates compared to simple nicotinic acid.[2] |
| Carboxylic Acid (C3) | Respiratory Irritation | Fine dusts are highly irritating to mucous membranes (H335).[2] |
GHS Classification (Inferred/Read-Across):
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[2] Select equipment based on the specific task and the solvent system used, as the solvent often acts as a vehicle for the toxin.[2]
Glove Selection Protocol
Rationale: Pyridine derivatives can permeate thin nitrile.[2] If you are dissolving this solid in DCM (Dichloromethane) or DMF, standard nitrile gloves offer <1 minute of protection.[2]
| Task | Glove Material | Min. Thickness | Breakthrough Time | Rationale |
| Weighing (Solid) | Nitrile | 0.11 mm | >480 min (Solid) | Protection against dry dust.[2] |
| Synthesis (in Methanol/EtOAc) | Nitrile (Double Gloved) | 0.14 mm (Total) | >30 min | Standard solvent resistance.[2] |
| Synthesis (in DCM/DMF) | Silver Shield / Laminate | N/A | >240 min | Chlorinated solvents permeate nitrile instantly, carrying the chemical with them.[2] |
Respiratory & Eye Protection [5][6][7][8]
-
Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).[2]
-
Secondary (If hood is unavailable): N95 (US) or P2 (EU) particulate respirator.[2] Note: Surgical masks offer zero protection against chemical dust.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient for fine powders that can drift around side shields.
Operational Workflow: The "Zero-Exposure" Protocol[2]
This protocol uses a Self-Validating System : Every step includes a check to ensure containment before moving to the next.[2]
Phase A: Weighing & Transfer
-
Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.[2]
-
The "Matryoshka" Transport: Weigh the solid into a tared vial, cap it inside the hood, wipe the exterior with a damp Kimwipe, and place it in a secondary container before moving it to the balance (if the balance is outside the hood).[2]
Phase B: Reaction & Synthesis
-
Acid/Base Management: This compound is amphoteric.[2]
-
Quenching: When neutralizing reactions containing this product, do so slowly. The exothermic heat can volatilize the pyridine derivative.[2]
Phase C: Spill Response
-
Dry Spill: Do NOT use a brush (creates dust).[2] Use a HEPA vacuum or wet a paper towel with water (not organic solvent) to dampen the powder, then wipe up.[2]
-
Wet Spill: Absorb with Vermiculite or Sand.[2][8] Do not use paper towels alone, as they may spread the contamination.[2]
Visualized Decision Framework
The following diagram illustrates the critical decision nodes for handling and disposal.
Caption: Operational logic flow for PPE selection and waste stream management based on physical state and solvent carrier.
Disposal & Environmental Stewardship[6][8][9]
Chemical Fate: Pyridine rings are stable and resistant to biodegradation.[2] Improper disposal down the drain can lead to long-term aquatic toxicity.[2]
Disposal Protocol:
-
Segregation: Collect in "Organic Waste" containers. If dissolved in DCM or Chloroform, use "Halogenated Waste."[2]
-
Labeling: Explicitly label the tag with "Pyridine Derivative - Potential Sensitizer."[2] This alerts waste management personnel to the nitrogen content.[2]
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration equipped with an afterburner and scrubber.[2]
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
